Pyrroside B
Description
Properties
Molecular Formula |
C26H30O14 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O14/c27-9-26(35)10-37-25(23(26)34)36-8-18-20(31)21(32)22(33)24(40-18)38-13-5-14(29)19-15(30)7-16(39-17(19)6-13)11-1-3-12(28)4-2-11/h1-6,16,18,20-25,27-29,31-35H,7-10H2/t16-,18+,20+,21-,22+,23-,24+,25+,26+/m0/s1 |
InChI Key |
NWNGXQLQGVWVHC-URWLGXSFSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
Pyrroside B: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroside B, a flavonoid, has been identified as a compound with notable antioxidative properties. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its potential biological activities. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been isolated from the aerial parts of Piper elongatum VAHL, a plant species also known as Piper aduncum L.[1]. This plant belongs to the Piperaceae family, which is known for its rich diversity of bioactive secondary metabolites. While other species of Piper and plants from the Acanthopanax genus are known to produce a variety of flavonoids and glycosides, Piper elongatum is the specifically documented source of this compound.
Table 1: Documented Natural Source of this compound
| Plant Species | Family | Plant Part | Reference |
| Piper elongatum VAHL (Piper aduncum L.) | Piperaceae | Aerial Parts | [1] |
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a comprehensive representation based on established methodologies for the isolation of flavonoids and glycosides from plant materials.
General Experimental Protocol
This protocol outlines a general procedure for the isolation of this compound from the aerial parts of Piper elongatum.
2.1.1. Plant Material Collection and Preparation
-
Collect fresh aerial parts of Piper elongatum.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2.1.2. Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) at room temperature for an extended period (e.g., 3-7 days), with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
2.1.3. Chromatographic Separation
The separation and purification of this compound from the active fraction (typically the more polar fractions like ethyl acetate or n-butanol) can be achieved through a combination of chromatographic techniques.
-
Column Chromatography (CC):
-
Subject the active fraction to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH) or ethyl acetate and methanol (EtOAc-MeOH) with increasing concentrations of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fraction to preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm or 344 nm).
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
2.1.4. Structure Elucidation
The structure of the isolated this compound can be confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Quantitative Data
Table 2: General Parameters for this compound Isolation
| Parameter | Description |
| Extraction Solvent | Methanol |
| Fractionation Solvents | n-hexane, Chloroform, Ethyl Acetate, n-Butanol |
| Column Chromatography (Stationary Phase) | Silica Gel, Sephadex LH-20 |
| Column Chromatography (Mobile Phase) | Gradient of Chloroform-Methanol or Ethyl Acetate-Methanol |
| Preparative HPLC (Stationary Phase) | C18 |
| Preparative HPLC (Mobile Phase) | Acetonitrile-Water gradient |
Biological Activity and Signaling Pathways
This compound has been reported to possess antioxidative activity[1]. The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-ARE pathway.
Potential Antioxidant Mechanism of this compound
While the specific mechanism of this compound has not been elucidated, it is hypothesized to act through the Nrf2 signaling pathway, a common mechanism for many antioxidant flavonoids.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
Keap1 (Kelch-like ECH-associated protein 1): A repressor protein that binds to Nrf2 in the cytoplasm under basal conditions, leading to its degradation.
-
ARE (Antioxidant Response Element): A specific DNA sequence in the promoter region of Nrf2 target genes.
Under conditions of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that this compound could either directly interact with Keap1 or modulate upstream signaling molecules to activate this protective pathway.
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Hypothesized Nrf2-ARE Signaling Pathway for Antioxidant Activity
Caption: Hypothesized Nrf2-ARE pathway for this compound's antioxidant effect.
References
The Biosynthesis of Pyrroside B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B is an iridoid glycoside that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the well-characterized biosynthesis of its iridoid and secoiridoid precursors. While the complete enzymatic pathway to this compound has not been fully elucidated, this document synthesizes the current knowledge on iridoid biosynthesis to propose a putative pathway, details relevant experimental protocols, and presents key data in a structured format.
Core Biosynthetic Pathway: From Geranyl Pyrophosphate to Secologanin
The biosynthesis of this compound originates from the general iridoid pathway, which commences with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP). This initial phase can proceed through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.
The subsequent steps leading to the key intermediate, secologanin, are outlined below:
-
Formation of Geraniol: Geranyl pyrophosphate (GPP) is hydrolyzed by geraniol synthase (GES) to produce geraniol.
-
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, catalyzed by the cytochrome P450 enzyme geraniol 8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.
-
Oxidation to 8-Oxogeranial: A series of oxidation steps convert 8-hydroxygeraniol into 8-oxogeranial. This is mediated by 8-hydroxygeraniol oxidoreductase (8-HGO) .
-
Iridoid Ring Formation: The crucial cyclization of 8-oxogeranial to form the characteristic iridoid skeleton is catalyzed by iridoid synthase (ISY) , which produces nepetalactol.
-
Oxidation to 7-Deoxyloganetic Acid: Nepetalactol is then oxidized to 7-deoxyloganetic acid by iridoid oxidase (IO) , a cytochrome P450 enzyme (CYP76A26).[1][2]
-
Glucosylation: The carboxyl group of 7-deoxyloganetic acid is glucosylated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to form 7-deoxyloganic acid.[3][4][5]
-
Hydroxylation to Loganic Acid: 7-deoxyloganic acid is hydroxylated at the C7 position by 7-deoxyloganic acid hydroxylase (7-DLH) to yield loganic acid.[3]
-
Methylation to Loganin: The carboxyl group of loganic acid is methylated by loganic acid O-methyltransferase (LAMT) to produce loganin.
-
Formation of Secologanin: Finally, the cyclopentane ring of loganin is cleaved by secologanin synthase (SLS) , another cytochrome P450 enzyme, to form secologanin.[6][7]
The spatial organization of this pathway is noteworthy, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the later steps, from loganic acid to secologanin, taking place in the leaf epidermis.[4][7]
Putative Biosynthetic Pathway of this compound
Based on the structure of this compound, a putative pathway from the key intermediate loganin can be proposed. This proposed pathway involves hydroxylation and glycosylation steps.
This proposed pathway suggests that loganin undergoes a hydroxylation reaction, followed by a glycosylation event at the newly introduced hydroxyl group to yield this compound. The specific enzymes catalyzing these steps in Pyrrosia species are yet to be identified.
Data Presentation
Table 1: Key Enzymes in the Secologanin Biosynthetic Pathway
| Enzyme | Abbreviation | Substrate | Product | Enzyme Class |
| Geraniol Synthase | GES | Geranyl pyrophosphate | Geraniol | Terpene Synthase |
| Geraniol 8-Hydroxylase | G8H | Geraniol | 8-Hydroxygeraniol | Cytochrome P450 |
| 8-Hydroxygeraniol Oxidoreductase | 8-HGO | 8-Hydroxygeraniol | 8-Oxogeranial | Dehydrogenase |
| Iridoid Synthase | ISY | 8-Oxogeranial | Nepetalactol | Reductase/Cyclase |
| Iridoid Oxidase | IO | Nepetalactol | 7-Deoxyloganetic acid | Cytochrome P450 |
| 7-Deoxyloganetic Acid GT | 7-DLGT | 7-Deoxyloganetic acid | 7-Deoxyloganic acid | Glucosyltransferase |
| 7-Deoxyloganic Acid Hydroxylase | 7-DLH | 7-Deoxyloganic acid | Loganic acid | Hydroxylase |
| Loganic Acid O-Methyltransferase | LAMT | Loganic acid | Loganin | Methyltransferase |
| Secologanin Synthase | SLS | Loganin | Secologanin | Cytochrome P450 |
Experimental Protocols
Heterologous Expression of Biosynthetic Enzymes in Yeast
This protocol describes the general workflow for expressing plant-derived enzymes, such as cytochrome P450s or glucosyltransferases, in Saccharomyces cerevisiae for functional characterization.[3][4][8][9][10]
Methodology:
-
cDNA Cloning: The full-length coding sequence of the candidate gene is amplified from plant cDNA and cloned into a suitable yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: The expression construct is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Protein Expression: Transformed yeast are grown in selective media to mid-log phase, and protein expression is induced by transferring the cells to a medium containing galactose.
-
Microsome Isolation (for P450 enzymes): Yeast cells are harvested, and microsomes containing the membrane-bound P450s are isolated by differential centrifugation.
-
Enzyme Assays: The enzyme activity is assayed by incubating the yeast microsomes or soluble protein fraction with the putative substrate and necessary co-factors (e.g., NADPH for P450s, UDP-glucose for glycosyltransferases).
-
Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to confirm the identity and quantity of the product.
Quantitative Analysis of Iridoid Glycosides by HPLC
This protocol provides a general method for the quantitative analysis of iridoid glycosides in plant extracts.[11][12]
Methodology:
-
Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent (e.g., 70% methanol) using ultrasonication or soxhlet extraction. The extract is then filtered and diluted for analysis.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water (often with a modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection at a wavelength where iridoids absorb (e.g., 240 nm) is common. Mass spectrometry (MS) can be coupled for more specific detection and identification.
-
-
Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to a calibration curve generated using authentic standards.
Signaling Pathways and Logical Relationships
The biosynthesis of iridoids is a complex process involving multiple enzymatic steps and subcellular compartments. The following diagram illustrates the logical flow of the core iridoid biosynthetic pathway.
Conclusion
The biosynthesis of this compound is rooted in the well-established iridoid pathway that produces key precursors like loganin and secologanin. While the specific enzymes responsible for the final conversion steps to this compound in Pyrrosia species remain to be discovered, the proposed pathway involving hydroxylation and glycosylation provides a logical framework for future research. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to elucidate the complete biosynthetic pathway of this compound and other related iridoid glycosides. Further investigation using modern transcriptomic, proteomic, and metabolomic approaches will be instrumental in identifying the missing enzymatic links and unraveling the regulatory mechanisms governing the production of this and other valuable natural products.
References
- 1. Pyrrosia - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of Chemical Profiles of Pyrrosiae Folium Originating from Three Pyrrosia Species by HPLC-DAD Combined with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variation in flavonoid and antioxidant activities of Pyrrosia petiolosa (Christ) Ching from different geographic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 12. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrroside B: Properties and Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B is a flavonoid compound that has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities, with a focus on its antioxidant and potential anti-inflammatory effects. The information is presented to support further research and drug development endeavors.
Physical and Chemical Properties
This compound is a powder with the molecular formula C26H30O14 and a molecular weight of 566.5 g/mol .[1][2] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] For storage, it is recommended to be kept desiccated at -20°C or refrigerated between 2-8°C.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 116271-35-3 | [1] |
| Molecular Formula | C26H30O14 | [1][2] |
| Molecular Weight | 566.5 g/mol | [1][2] |
| Appearance | Powder | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C or 2-8°C in a refrigerator | [1][2] |
Spectral Data:
While specific, detailed spectral data for this compound is not widely available in the public domain, quality control of commercially available this compound with a purity of over 98% is typically confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Biological Activities and Experimental Protocols
This compound has demonstrated notable biological activities, particularly as an antioxidant.
Antioxidant Activity
This compound has been reported to exhibit stronger antioxidative activity than α-tocopherol, a well-known antioxidant.[1] The antioxidant capacity of compounds like this compound is often evaluated using in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the radical scavenging activity of a compound.[3][4][5]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[3][4]
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with the solvent and DPPH solution.[3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[3][4]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][4]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
[5]
Figure 1: Workflow for DPPH Radical Scavenging Assay.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [6][7] Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm. [6] Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. [6]2. Reaction Mixture: The FRAP reagent is mixed with the test sample (this compound).
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 4-6 minutes). [8]4. Measurement: The absorbance of the reaction mixture is measured at 593 nm. [6]5. Quantification: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard, typically FeSO₄. The results are often expressed as ferrous iron equivalents.
Figure 2: Workflow for Ferric Reducing Antioxidant Power (FRAP) Assay.
Anti-inflammatory Activity (Potential)
While direct studies on the anti-inflammatory activity of this compound are limited, many flavonoids are known to possess anti-inflammatory properties. A common in vitro model to screen for such activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [9][10] Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL). [11]3. Incubation: The cells are then incubated for an extended period (e.g., 24 hours). [9]4. Nitrite Measurement: The cell culture supernatant is collected, and the nitrite concentration is determined using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye. [10]5. Measurement: The absorbance of the colored product is measured at approximately 540 nm. [9]6. Analysis: The inhibition of NO production by this compound is calculated by comparing the nitrite concentrations in the treated wells to those in the LPS-stimulated control wells.
Figure 3: Workflow for Nitric Oxide (NO) Inhibition Assay.
Potential Signaling Pathways
The biological activities of flavonoids are often mediated through their interaction with cellular signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, the antioxidant and potential anti-inflammatory effects of flavonoids are frequently linked to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. [1][12]Antioxidant compounds can inhibit NF-κB activation, thereby reducing the inflammatory response. [2]
Figure 4: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules involved in cellular responses to a variety of external stimuli, including stress and inflammation. Activation of MAPK pathways, often through phosphorylation cascades, can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. [13]Some flavonoids have been shown to inhibit the phosphorylation of MAPK proteins, thereby downregulating the inflammatory response. [13]
Figure 5: Potential Modulation of the MAPK Signaling Pathway by this compound.
Conclusion
This compound is a flavonoid with demonstrated strong antioxidant activity. While its anti-inflammatory properties and specific mechanisms of action, including its effects on key signaling pathways like NF-κB and MAPK, require further investigation, the available data suggest that it is a promising candidate for further research and development. This guide provides a foundational understanding of this compound to aid researchers in designing future studies to unlock its full therapeutic potential.
References
- 1. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappa B by pyrrolidine dithiocarbamate blocks endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iomcworld.com [iomcworld.com]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
Pyrroside B: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Pyrroside B, a flavonoid of interest to researchers in drug discovery and development. This document summarizes its chemical properties, and while specific biological activities are still under investigation, it outlines potential areas of exploration based on related compounds.
Core Data Summary
| Property | Value | Reference |
| CAS Number | 116271-35-3 | [1][2] |
| Molecular Weight | 566.5 g/mol | [1][2] |
| Molecular Formula | C26H30O14 | [1][2] |
Potential Biological Activities and Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, flavonoids as a class are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. Researchers investigating this compound may consider the following established experimental protocols.
Antioxidant Activity
The antioxidant potential of this compound can be assessed using various in vitro assays that measure the compound's ability to scavenge free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common assay spectrophotometrically measures the reduction of the stable DPPH radical by an antioxidant.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured at approximately 517 nm.[3][4]
-
General Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).[4]
-
Prepare a fresh working solution of DPPH in the same solvent.[3]
-
Mix various concentrations of the this compound solution with the DPPH solution.[3]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.[4]
-
Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Principle: Activated macrophages produce NO, which can be measured in the cell culture supernatant using the Griess reagent. A reduction in NO levels in the presence of the test compound indicates anti-inflammatory activity.[5]
-
General Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).[5]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[5]
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.[5]
-
Determine the nitrite concentration in the supernatant, a stable product of NO, using the Griess reagent.[5]
-
Assess cell viability using an appropriate method (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.[5]
-
Potential Signaling Pathways
The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, research on other flavonoids suggests potential targets.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB.[6]
-
Potential Mechanism: this compound may inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[6]
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes.
-
Potential Mechanism: this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.[7]
Conclusion
This compound presents an interesting subject for further pharmacological investigation. The experimental frameworks and potential signaling pathways outlined in this guide provide a foundation for researchers to explore its therapeutic potential. Future studies are essential to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iomcworld.com [iomcworld.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Biological Activity of Pyrroside B: A Technical Overview for Researchers
Introduction
Pyrroside B, a naturally occurring iridoid glucoside, has garnered interest within the scientific community for its potential therapeutic applications. While comprehensive research exclusively focused on this compound is still emerging, studies on structurally and functionally related compounds provide a strong foundation for understanding its likely biological activities. This technical guide synthesizes the available information on the bioactivity of this compound and its analogs, offering insights into its potential mechanisms of action, and providing generalized experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Core Biological Activities
Based on current research into related compounds, this compound is predicted to exhibit a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. These core activities are believed to underpin its potential efficacy in several therapeutic areas.
Antioxidant Activity
This compound is expected to possess significant antioxidant properties. The primary mechanism of this activity is likely the scavenging of reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The antioxidant capacity of similar compounds has been quantified using standard in vitro assays.
Table 1: In Vitro Antioxidant Activity of Structurally Related Compounds
| Assay | Test Compound | IC50 Value | Reference Compound | IC50 Value |
|---|---|---|---|---|
| DPPH Radical Scavenging | Plant Extract containing Iridoid Glycosides | Varies (e.g., ~10-100 µg/mL) | Ascorbic Acid | ~5-15 µg/mL |
| ABTS Radical Scavenging | Plant Extract containing Iridoid Glycosides | Varies | Trolox | Varies |
Note: Specific IC50 values for pure this compound are not yet widely reported in publicly available literature. The values presented are indicative of the activity of extracts rich in similar compounds.
Anti-inflammatory Effects
A key predicted activity of this compound is the modulation of inflammatory pathways. Chronic inflammation is a hallmark of many diseases, and compounds that can temper this response are of significant therapeutic interest. The anti-inflammatory effects of related compounds are thought to be mediated through the inhibition of pro-inflammatory signaling cascades.
Table 2: Anti-inflammatory Activity of Related Compounds in In Vitro Models
| Model | Test Compound | Key Target/Biomarker | Effect | Concentration |
|---|---|---|---|---|
| LPS-stimulated RAW 264.7 Macrophages | Flavonoids, Pyrrole derivatives | Nitric Oxide (NO) Production | Inhibition | Varies (e.g., 1-50 µM) |
| | | Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduction | Varies |
Therapeutic Potential and Mechanisms of Action
The foundational antioxidant and anti-inflammatory properties of this compound suggest its potential application in several disease contexts.
Neuroprotection
This compound is a promising candidate for neuroprotective applications. Oxidative stress and inflammation are key drivers of neuronal damage in neurodegenerative diseases and ischemic events like stroke. By mitigating these processes, this compound may help preserve neuronal function and viability.
Signaling Pathways in Neuroprotection
The neuroprotective effects of related compounds are often attributed to the modulation of key signaling pathways, including:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is a critical regulator of cellular stress responses. Related compounds have been shown to modulate the phosphorylation status of these kinases, thereby influencing cell survival and apoptosis.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Inhibition of NF-κB activation is a common mechanism by which anti-inflammatory compounds exert their effects. This is often achieved by preventing the degradation of its inhibitory subunit, IκBα.
Potential Neuroprotective Signaling of this compound
Hepatoprotective Effects
Liver injury, often induced by toxins or oxidative stress, is another area where this compound may have therapeutic value. The hepatoprotective effects of similar compounds have been demonstrated in animal models of liver damage.
Table 3: In Vivo Hepatoprotective Effects of Related Compounds
| Animal Model | Toxin | Test Compound | Biomarkers (Serum) | Effect |
|---|
| Mice | Carbon Tetrachloride (CCl4) | Licochalcone B | ALT, AST | Significant Reduction |
Anticancer Activity
Preliminary evidence from studies on related pyrrole-containing compounds suggests potential anticancer activity. The proposed mechanisms include the induction of apoptosis (programmed cell death) in cancer cells.
Signaling Pathways in Apoptosis Induction
The apoptotic cascade is tightly regulated by a balance of pro- and anti-apoptotic proteins. Pyrrole derivatives have been shown to induce apoptosis by:
-
Modulating the Bcl-2 Family: Shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.
-
Activating Caspases: Triggering the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.
Hypothesized Apoptotic Pathway of this compound
Experimental Protocols
The following are generalized protocols for key experiments to investigate the biological activity of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell/animal models.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Viability Assay Workflow
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, p-p38, IκBα, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound represents a promising natural compound with the potential for therapeutic development across multiple disease areas, including neurodegenerative disorders, inflammatory conditions, liver disease, and cancer. Its predicted antioxidant and anti-inflammatory properties, likely mediated through the modulation of the MAPK and NF-κB signaling pathways, provide a strong rationale for further investigation.
Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.
-
Quantitative Bioactivity: Determining the specific IC50 values of this compound in a range of cell-based assays.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
By addressing these key research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, natural product-based therapies.
Unraveling the Elusive Mechanism of Action of Pyrroside B: A Landscape of Limited Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroside B, a natural compound of interest, presents a compelling yet enigmatic profile in the landscape of pharmacologically active molecules. Despite preliminary investigations suggesting potential therapeutic relevance, a comprehensive understanding of its mechanism of action remains largely undefined within the scientific literature. This technical guide synthesizes the currently available, albeit limited, information regarding the hypothesized mechanisms of action of this compound. It is critical to note that dedicated, in-depth studies elucidating the specific signaling pathways and molecular interactions of this compound are scarce. Consequently, this document also draws upon findings from similarly structured or named compounds to provide a broader context and potential avenues for future research, with the explicit caveat that these mechanisms may not be directly translatable to this compound.
Hypothesized Anti-Inflammatory and Neuroprotective Roles
The predominant hypothesis surrounding this compound's activity centers on its potential anti-inflammatory and neuroprotective effects. This speculation is largely based on studies of other iridoid glycosides and compounds with similar structural motifs. The proposed mechanisms often involve the modulation of key inflammatory and cell survival pathways.
1.1. Inhibition of Pro-inflammatory Mediators
A central hypothesis is that this compound may exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. While direct evidence for this compound is lacking, related compounds have demonstrated the ability to suppress iNOS expression and subsequent NO production in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
1.2. Modulation of Key Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and cyclooxygenase-2 (COX-2). It is hypothesized that this compound could interfere with these pathways.
-
NF-κB Pathway: This pathway is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this process, potentially by preventing IκB degradation or blocking NF-κB nuclear translocation.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Inhibition of MAPK phosphorylation is another potential mechanism through which this compound might exert its anti-inflammatory effects.
Data Presentation: A Call for Quantitative Studies
A significant gap in the current understanding of this compound is the absence of robust quantitative data. To facilitate future research and allow for meaningful comparisons, it is imperative that studies on this compound's mechanism of action include detailed quantitative analysis. The following table structure is proposed for organizing such data:
| Parameter | Cell Line/Model | Treatment Concentration (µM) | Effect (% of Control) | IC50/EC50 (µM) | Reference |
| NO Production | RAW 264.7 | ||||
| iNOS Expression | BV2 Microglia | ||||
| COX-2 Expression | |||||
| TNF-α Release | |||||
| IL-6 Release | |||||
| p-NF-κB p65 | |||||
| p-ERK1/2 | |||||
| p-JNK | |||||
| p-p38 |
Table 1: Proposed Template for Quantitative Data on this compound's Bioactivity. This structured format will be essential for building a clear evidence base for the compound's mechanism of action.
Experimental Protocols: A Blueprint for Investigation
To ensure reproducibility and the generation of high-quality data, detailed experimental protocols are essential. The following outlines key experimental methodologies that should be employed in the investigation of this compound's mechanism of action.
3.1. Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines such as RAW 264.7 or microglial cell lines like BV2 are appropriate for in vitro inflammation studies.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells should be pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
3.2. Nitric Oxide (NO) Production Assay
-
NO production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparison with a sodium nitrite standard curve.
-
3.3. Western Blot Analysis
-
Western blotting is used to determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, total and phosphorylated forms of NF-κB and MAPKs).
-
Protocol:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Hypothesized Signaling Pathways
To visually represent the potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of MAPK signaling cascades by this compound.
Conclusion and Future Directions
The exploration of this compound's mechanism of action is in its infancy. While hypotheses drawn from related compounds suggest a role in modulating inflammatory pathways such as NF-κB and MAPK, direct and conclusive evidence is currently lacking. The scientific community is encouraged to undertake rigorous investigations to elucidate the precise molecular targets and signaling pathways affected by this compound. Future studies should prioritize quantitative analyses and the use of standardized, detailed experimental protocols to build a robust understanding of this compound's therapeutic potential. Such efforts will be crucial in determining whether this compound can be developed into a viable therapeutic agent for inflammatory and neurodegenerative diseases.
In Vitro Profile of Pyrroside B: A Review of Preliminary Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature, no specific in vitro studies on Pyrroside B could be identified. As a result, the following guide is a template illustrating the expected content and structure for such a document. The data, protocols, and diagrams presented herein are hypothetical and based on common methodologies used for the in vitro evaluation of natural products. This document is intended to serve as a framework for when data on this compound becomes available.
Introduction
This compound is a natural compound of interest for its potential therapeutic applications. Preliminary in vitro studies are crucial for elucidating its biological activity, mechanism of action, and safety profile at the cellular and molecular level. This technical guide aims to consolidate and present the key findings from these initial investigations in a clear and accessible format for researchers, scientists, and professionals in drug development. The subsequent sections will detail the experimental methodologies, summarize quantitative data, and visualize the implicated signaling pathways.
Quantitative Data Summary
The biological activity of this compound would be quantified through various in vitro assays. The results from these experiments, such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are essential for comparing its potency against different cell lines or enzymatic targets.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | MTT | 48 | Data N/A |
| A549 | Lung | SRB | 72 | Data N/A |
| HeLa | Cervical | CTG | 48 | Data N/A |
| HepG2 | Liver | MTT | 48 | Data N/A |
Data N/A: Data not available from existing literature.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line/Enzyme | Parameter Measured | IC50 (µM) |
| COX-2 Inhibition | Purified Ovine COX-2 | PGE2 Production | Data N/A |
| 5-LOX Inhibition | Purified Human 5-LOX | Leukotriene B4 Production | Data N/A |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Nitrite Concentration | Data N/A |
Data N/A: Data not available from existing literature.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following are representative methodologies that would be employed to assess the in vitro activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathway and Workflow Visualizations
Understanding the molecular mechanisms underlying the biological effects of this compound involves the mapping of cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate hypothetical pathways and workflows.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: A typical workflow for determining the IC50 of this compound.
Pyrroside B: An Examination of Potential Therapeutic Effects and a Look into the Broader Context of Iridoid Glycosides
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing in-depth therapeutic effects, mechanisms of action, and quantitative data specifically for Pyrroside B is exceptionally limited. This guide summarizes the available information on this compound and provides a broader overview of the therapeutic potential of iridoid glycosides, the chemical class to which this compound likely belongs. The information on iridoid glycosides is for contextual purposes and should not be directly extrapolated to this compound without dedicated experimental validation.
This compound: Current State of Knowledge
This compound is a naturally occurring iridoid glycoside. Despite its commercial availability for research purposes, there is a notable scarcity of published studies detailing its biological activities. The primary piece of information available from a commercial supplier suggests a potential therapeutic effect related to its antioxidant properties.
Antioxidant Activity
One supplier of chemical compounds notes that "this compound shows stronger antioxidative activity than that of α-tocopherol"[1]. Alpha-tocopherol is a well-known antioxidant and a form of Vitamin E. This claim, while significant, is not substantiated in the readily available scientific literature with specific experimental details or quantitative data. Without access to the primary research, the context, experimental model (e.g., in vitro chemical assay, cell-based assay), and the specific metrics of this comparison remain unknown.
The Therapeutic Landscape of Iridoid Glycosides
Given the limited data on this compound, an examination of the broader class of iridoid glycosides can provide valuable insights into its potential therapeutic applications. Iridoid glycosides are a large group of monoterpenoids widely distributed in the plant kingdom and are known for a diverse range of pharmacological activities.[2][3]
These compounds are characterized by a cyclopentane[c]pyran ring system and are typically found as glycosides.[2] Their biological effects are extensive and have been the subject of numerous studies.
Table 1: Reported Therapeutic Effects of Iridoid Glycosides
| Therapeutic Effect | Description | Key Examples (Compounds) |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators and pathways. | Harpagoside, Aucubin[2][4] |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | Loganin, Geniposide |
| Neuroprotective | Protection of neuronal cells from damage and degeneration. | Catalpol, Geniposide |
| Hepatoprotective | Protection of the liver from toxins and disease. | Picroside I, Kutkoside[5] |
| Antitumor | Inhibition of cancer cell proliferation and induction of apoptosis. | Oleuropein, Genipin[5] |
| Antimicrobial | Inhibition of the growth of bacteria and other microorganisms. | Agnuside, Oleuropein |
| Immunomodulatory | Modulation of the immune system's response. | Aucubin, Catalpol[4] |
Potential Mechanisms of Action of Iridoid Glycosides
The diverse therapeutic effects of iridoid glycosides are attributed to their ability to modulate various cellular signaling pathways. One of the most frequently implicated pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of inflammation and immune responses.
Many iridoid glycosides are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, preventing the degradation of IκB, and thereby sequestering NF-κB in the cytoplasm, which in turn downregulates the expression of pro-inflammatory genes.
Hypothetical Experimental Protocols for Assessing this compound
While specific protocols for this compound are not available, the following outlines standard methodologies that would be employed to investigate its potential therapeutic effects, based on the claim of its antioxidant activity and the known properties of related compounds.
In Vitro Antioxidant Activity Assays
Objective: To quantify the direct antioxidant capacity of this compound.
Methodologies:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Create a series of dilutions of the this compound stock solution.
-
Mix each dilution with a solution of DPPH in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Use a known antioxidant like ascorbic acid or α-tocopherol as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a buffer to a specific absorbance.
-
Add various concentrations of this compound to the ABTS radical solution.
-
Measure the decrease in absorbance after a set incubation time.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cell-Based Assays for Antioxidant and Anti-inflammatory Effects
Objective: To evaluate the effects of this compound on cellular oxidative stress and inflammatory responses.
Methodologies:
-
Cellular Antioxidant Activity (CAA) Assay:
-
Culture a suitable cell line (e.g., HepG2, RAW 264.7) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA) that fluoresces upon oxidation.
-
Induce oxidative stress using an initiator like AAPH.
-
Measure the fluorescence over time using a microplate reader.
-
Quantify the antioxidant activity based on the reduction in fluorescence in treated cells compared to controls.
-
-
LPS-Induced Nitric Oxide (NO) Production in Macrophages:
-
Culture RAW 264.7 macrophages.
-
Pre-treat cells with different concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
A decrease in nitrite concentration indicates an anti-inflammatory effect.
-
Future Directions and Conclusion
For researchers and drug development professionals, this compound represents an under-explored molecule within a well-established class of bioactive compounds. Future research should focus on:
-
Systematic screening: Evaluating this compound in a broad range of bioassays to identify its primary therapeutic activities.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Validating in vitro findings in animal models of relevant diseases.
-
Structure-activity relationship studies: Comparing the activity of this compound with other iridoid glycosides to understand the contribution of its specific structural features.
References
- 1. This compound | CAS:116271-35-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. violapharm.com [violapharm.com]
- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. mdpi.com [mdpi.com]
The Antioxidant Potential of Pyrroside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their antioxidant activities, which contribute to the mitigation of oxidative stress implicated in numerous chronic diseases.[1] This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound, drawing upon available data from related compounds and plant extracts from the Pyrrosia genus, a known source of this compound. While direct quantitative antioxidant data for isolated this compound is limited in the current scientific literature, this guide synthesizes the existing evidence to provide a framework for future research and drug development.
In Vitro Antioxidant Activities
Free Radical Scavenging Activity
The capacity of a compound to donate a hydrogen atom or an electron to a free radical is a key measure of its antioxidant potential. Commonly used assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While specific IC50 values for this compound are not published, an ethyl acetate extract of Pyrrosia lanceolata, which is expected to contain flavonoid glycosides, exhibited potent DPPH radical scavenging activity with an IC50 value of 12.08 ± 0.27 μg/mL.[2] Another study on extracts from Pyrrosia longifolia also showed strong antioxidant activity in the DPPH assay, with the ethyl acetate extract having an IC50 of 28.22 ppm.[3] Extracts from Pyrrosia petiolosa have also been shown to possess strong DPPH and ABTS radical scavenging abilities.[1]
Table 1: DPPH Radical Scavenging Activity of Pyrrosia Extracts
| Plant Extract | IC50 Value | Reference |
| Pyrrosia lanceolata (Ethyl Acetate Extract) | 12.08 ± 0.27 µg/mL | [2] |
| Pyrrosia longifolia (Ethyl Acetate Extract) | 28.22 ppm | [3] |
Note: Data for purified this compound is not available. The data presented is for plant extracts and may not be solely attributable to this compound.
Experimental Protocols: Free Radical Scavenging Assays
This spectrophotometric assay is based on the reduction of the stable free radical DPPH.
-
Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Radical Generation: The ABTS•+ is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Reaction Mixture: The test compound is added to the ABTS•+ solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assessment.
Cellular and In Vivo Antioxidant Mechanisms
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways and enhancing the endogenous antioxidant defense systems.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular resistance to oxidative stress.[4] Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[4] In the presence of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, causing a conformational change that prevents Nrf2 degradation.[4] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[4][5]
While direct evidence of this compound activating this pathway is lacking, many flavonoids are known to be potent activators of the Nrf2 pathway.[6] This activation leads to the increased synthesis of a suite of protective enzymes and proteins.
Caption: The Keap1-Nrf2 signaling pathway activation by antioxidants.
Upregulation of Antioxidant Enzymes
The activation of the Nrf2 pathway by compounds like this compound would be expected to increase the expression of key antioxidant enzymes.
-
Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[7] Upregulation of HO-1 is a hallmark of the Nrf2-mediated antioxidant response.[8]
-
Superoxide Dismutase (SOD): SODs are a class of enzymes that catalyze the dismutation of the superoxide anion (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).[9] This is a critical first step in detoxifying reactive oxygen species (ROS).
-
Catalase (CAT): Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage by H2O2.[10]
-
Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[11]
Reduction of Lipid Peroxidation
Oxidative stress can lead to the peroxidation of lipids in cellular membranes, a process that generates harmful byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[12] These molecules can damage other cellular components, including proteins and DNA.[13] Antioxidants can inhibit lipid peroxidation by scavenging the initiating radicals or by upregulating enzymes that detoxify lipid hydroperoxides, such as GPx4. A reduction in MDA levels is a common indicator of protection against oxidative stress.[14]
Experimental Protocols: Cellular Antioxidant Activity
-
Cell Culture: A suitable cell line is cultured and seeded in plates.
-
Treatment: Cells are pre-treated with this compound at various concentrations, followed by induction of oxidative stress with an agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP).
-
Staining: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in this compound-treated cells compared to the stressed control indicates ROS scavenging.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein or nuclear and cytoplasmic fractions.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Nrf2, HO-1, or a loading control (e.g., β-actin or Lamin B1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Increased band intensity for Nrf2 in the nucleus and for HO-1 in total lysates would indicate activation of the pathway.
Commercially available kits are widely used to measure the activity of these enzymes in cell or tissue lysates.
-
SOD Activity: Typically measured by the inhibition of a reaction that produces a colored product, where the superoxide anion is a necessary intermediate. SOD in the sample scavenges the superoxide, thus inhibiting the color development.
-
Catalase Activity: Often measured by monitoring the decomposition of H2O2, either directly by measuring the decrease in absorbance at 240 nm or indirectly through a coupled reaction that produces a colored or fluorescent product.
-
GPx Activity: Usually determined by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring MDA.
-
Sample Preparation: Cell or tissue homogenates are prepared.
-
Reaction: The sample is mixed with a solution of thiobarbituric acid (TBA) and heated.
-
Measurement: MDA reacts with TBA to form a pink-colored complex, which is measured spectrophotometrically at around 532 nm.
Workflow for Cellular Antioxidant Mechanism Studies
Caption: Workflow for investigating cellular antioxidant mechanisms.
Conclusion and Future Directions
The available evidence from studies on Pyrrosia extracts strongly suggests that this compound is likely to possess significant antioxidant properties. The proposed mechanisms of action include direct free radical scavenging and the modulation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant defenses.
However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to conduct precise quantitative in vitro antioxidant assays.
-
Quantitative Analysis: Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, ORAC, etc.).
-
Mechanistic Studies: Investigating the direct effects of this compound on the Keap1-Nrf2 pathway in relevant cell models, including Nrf2 nuclear translocation and the expression of downstream target genes and proteins.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of oxidative stress-related diseases, measuring biomarkers of oxidative damage and antioxidant enzyme activities.
By addressing these research gaps, a clearer understanding of the antioxidant properties of this compound will emerge, paving the way for its potential development as a novel therapeutic agent for the prevention and treatment of diseases associated with oxidative stress.
References
- 1. Frontiers | Variation in flavonoid and antioxidant activities of Pyrrosia petiolosa (Christ) Ching from different geographic origins [frontiersin.org]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the P62-Keap1-NRF2 Pathway Protects against Ferroptosis in Radiation-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Up-regulation of HO-1 by Nrf2 activation protects against palmitic acid-induced ROS increase in human neuroblastoma BE(2)-M17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pyrroside B: An Elusive Iridoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, that has garnered some interest for its potential biological activities. Iridoid glycosides are monoterpenoid compounds characterized by a cyclopentane[c]pyran skeleton and are often found as glycosides. They are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities. This guide aims to provide a comprehensive technical overview of this compound, with a focus on its core characteristics, biological activities, and the experimental methodologies used for its investigation. However, it is crucial to note that detailed scientific literature specifically on this compound is currently limited. Much of the available information is extrapolated from studies on the plant genus from which it is isolated, Pyrrosia, or from the broader class of iridoid glycosides.
Core Compound Profile
-
Name: this compound
-
Classification: Iridoid Glycoside
-
Source: Primarily isolated from ferns of the Pyrrosia genus, such as Pyrrosia lingua (Tongue Fern).[1][2] Pyrrosia lingua has been traditionally used in Chinese and Korean medicine for various ailments.[2]
Biological Activities and Potential Therapeutic Applications
While specific, in-depth studies on this compound are scarce, preliminary information and the activities of related compounds suggest potential in the following areas:
Antioxidant Activity
Table 1: Summary of Antioxidant Activity Data for Pyrrosia lingua Extracts
| Extract Type | Assay | Concentration Range Tested | Observed Effect |
| Phenolic Extract | DPPH | 50-200 μg/mL | Dose-dependent radical scavenging activity[1] |
| Phenolic Extract | ABTS | 50-200 μg/mL | Dose-dependent radical scavenging activity[1] |
Note: This table represents data for extracts of the source plant and not for isolated this compound.
Anti-inflammatory and Neuroprotective Potential
The broader class of iridoid glycosides is well-documented for its anti-inflammatory and neuroprotective effects. These activities are often attributed to the modulation of key signaling pathways involved in inflammation and neuronal cell survival. While direct evidence for this compound is lacking, it is plausible that it may share these properties. For context, other iridoid glycosides have been shown to inhibit pro-inflammatory mediators and protect neurons from oxidative stress-induced damage.
Due to the lack of specific studies on this compound, a detailed description of its mechanism of action or the signaling pathways it modulates cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound are not extensively published. However, general methodologies for the study of iridoid glycosides can be applied.
Isolation and Purification of this compound from Pyrrosia lingua
A general workflow for the isolation of iridoid glycosides from plant material is outlined below. This represents a hypothetical protocol for this compound based on standard phytochemical techniques.
Caption: General workflow for the isolation of this compound.
In Vitro Antioxidant Activity Assay (Hypothetical)
The following outlines a common method for assessing antioxidant activity, which could be applied to this compound.
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution, and a blank with the solvent only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways: A General Perspective for Iridoid Glycosides
As no specific signaling pathways have been elucidated for this compound, the following diagram illustrates a generalized anti-inflammatory signaling pathway that is often modulated by other iridoid glycosides. This is provided for contextual understanding and is not based on direct evidence for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Conclusion and Future Directions
This compound remains a relatively understudied iridoid glycoside. While its presence in the medicinally relevant plant Pyrrosia lingua and preliminary data on the antioxidant potential of extracts from this plant are promising, a significant research gap exists. To fully understand the therapeutic potential of this compound, future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of its antioxidant, anti-inflammatory, neuroprotective, and other biological activities using standardized in vitro and in vivo models.
-
Quantitative Analysis: Determination of key efficacy parameters such as IC50 and EC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.
The generation of robust scientific data is essential for validating the potential of this compound as a lead compound for drug development. Researchers are encouraged to pursue these avenues of investigation to unlock the full therapeutic promise of this intriguing natural product.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Pyrroside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and optimized protocols for the extraction and purification of Pyrroside B, an iridoid glycoside with potential therapeutic applications. The methodologies detailed below are based on best practices for the extraction and purification of similar iridoid glycosides and can be adapted and optimized for specific research needs.
Data Presentation: Quantitative Parameters for Extraction
The following tables summarize key quantitative data for various extraction methods. While specific data for this compound is limited in publicly available literature, the values presented are representative of those used for the successful extraction of other iridoid glycosides and serve as a strong starting point for optimization.
Table 1: Ultrasonic-Assisted Extraction (UAE) Parameters for Iridoid Glycosides
| Parameter | Range | Unit | Notes |
| Solvent Concentration (Ethanol) | 50 - 80 | % (v/v) | Higher concentrations may be required for less polar iridoids. |
| Solvent-to-Solid Ratio | 20:1 - 50:1 | mL/g | A higher ratio can improve extraction efficiency but increases solvent usage. |
| Ultrasonic Power | 200 - 400 | W | Higher power can enhance extraction but may degrade thermolabile compounds. |
| Extraction Time | 20 - 40 | min | Prolonged extraction times may not significantly increase yield and can lead to degradation. |
| Extraction Temperature | 40 - 60 | °C | Higher temperatures can increase solubility and diffusion rates. |
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Iridoid Glycosides
| Parameter | Range | Unit | Notes |
| Solvent Concentration (Ethanol) | 50 - 72 | % (v/v) | The optimal concentration depends on the specific iridoid glycoside.[1] |
| Solvent-to-Solid Ratio | 15:1 - 30:1 | mL/g | Optimization is crucial to balance yield and solvent consumption.[1] |
| Microwave Power | 400 - 610 | W | Power should be carefully controlled to avoid overheating and degradation.[1][2] |
| Extraction Time | 10 - 45 | min | MAE generally requires shorter extraction times compared to conventional methods.[1][2] |
| Extraction Temperature | 50 - 70 | °C | Temperature monitoring is critical for reproducible results. |
Experimental Protocols
Extraction Protocols
The following are detailed protocols for the extraction of this compound from plant material. It is recommended to start with a small-scale extraction to optimize parameters before scaling up.
-
Sample Preparation: Grind the dried plant material into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Solvent Preparation: Prepare the desired volume of aqueous ethanol solution (e.g., 70% v/v).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent at the desired solvent-to-solid ratio (e.g., 30:1 mL/g).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic power (e.g., 300 W), temperature (e.g., 50°C), and extraction time (e.g., 30 minutes).
-
Ensure the sample is continuously agitated during the extraction process.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small volume of the extraction solvent to recover any remaining this compound.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Solvent Preparation: Prepare the appropriate aqueous ethanol solution (e.g., 72% v/v).[1]
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent at the optimized solvent-to-solid ratio (e.g., 15:1 mL/g).[1]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes).[1]
-
-
Filtration and Concentration:
-
After the extraction is complete and the vessel has cooled, filter the mixture as described in the UAE protocol.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Purification Protocols
The crude extract obtained from the extraction process contains a mixture of compounds. The following protocols describe methods for purifying this compound from this mixture.
-
Stationary Phase Preparation:
-
Select an appropriate stationary phase, such as silica gel (100-200 mesh) or a macroporous resin (e.g., AB-8).[3]
-
Prepare a slurry of the stationary phase in the initial mobile phase.
-
Pack the column with the slurry, ensuring a uniform and bubble-free bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent or a solvent system of low polarity (e.g., a mixture of n-hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.
-
The choice of mobile phase will depend on the polarity of this compound relative to other compounds in the extract.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[4]
-
Solvent System Selection:
-
The selection of a suitable two-phase solvent system is critical for successful separation.
-
A common solvent system for the separation of iridoid glycosides is a mixture of n-hexane, ethyl acetate, methanol, and water.[5] Another reported system for iridoid glycosides is dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v).[4][6]
-
The partition coefficient (K) of this compound in the chosen solvent system should ideally be between 0.5 and 2.0.
-
-
HSCCC Instrument Preparation:
-
Fill the column with the stationary phase (typically the upper phase of the solvent system).
-
Set the desired rotation speed (e.g., 850 rpm).[4]
-
-
Sample Injection and Elution:
-
Dissolve the crude extract in a small volume of the biphasic solvent system.
-
Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 1.5 mL/min).[4]
-
Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the outlet), inject the sample solution.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent from the column using a UV detector.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
-
Solvent Removal:
-
Evaporate the solvents from the purified fractions to obtain pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Potential Signaling Pathways for Iridoid Glycosides
Iridoid glycosides have been reported to modulate several signaling pathways, which may contribute to their pharmacological effects.[7][8][9][10][11] The following diagram illustrates some of the key pathways potentially affected by this compound.
Caption: Potential signaling pathways modulated by iridoid glycosides.
References
- 1. [Optimization of microwave-assisted extraction with RSM and HPLC determination for three iridoid glycosides in Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cornel Iridoid Glycoside Inhibits Tau Hyperphosphorylation via Regulating Cross-Talk Between GSK-3β and PP2A Signaling [frontiersin.org]
- 9. Cornel iridoid glycoside improves cognitive impairment induced by chronic cerebral hypoperfusion via activating PI3K/Akt/GSK-3β/CREB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Harnessing the multi-targeted potential of rehmanniae radix natural products against renal fibrosis: a mechanistic review [frontiersin.org]
- 11. Cornel Iridoid Glycoside Inhibits Tau Hyperphosphorylation via Regulating Cross-Talk Between GSK-3β and PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pyrroside B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyrroside B in plant extracts and other biological matrices. The described protocol provides a comprehensive guide for the sample preparation, chromatographic separation, and quantification of this compound, ensuring high accuracy and precision. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who require accurate determination of this compound for their studies.
Introduction
This compound is a flavonoid glycoside that has garnered interest for its potential biological activities. Accurate quantification of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and for understanding its pharmacological effects. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of flavonoids due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Experimental Protocol
Sample Preparation
A critical step in the accurate quantification of this compound is the efficient extraction of the analyte from the sample matrix.
Materials:
-
Plant material (e.g., dried leaves, roots)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C until analysis.
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.
HPLC Conditions
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution system.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 10-20% B; 5-20 min, 20-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
Data Presentation
The performance of the HPLC method was evaluated for its linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity of this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.7 |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 15.08x + 0.12 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision of the HPLC Method
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 75 | 0.9 | 1.5 |
Table 3: Accuracy (Recovery) of the HPLC Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 50.7 | 101.4 |
| 90 | 89.1 | 99.0 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway of this compound.
Application Note: Structural Elucidation of Pyrroside B using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Pyrroside B, a pyrrolizidine alkaloid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analytical techniques are fundamental in the structural elucidation and characterization of natural products. This application note outlines the experimental procedures and data interpretation necessary for the unambiguous identification of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound belongs to the pyrrolizidine alkaloids (PAs), a large group of secondary metabolites found in numerous plant species. The structural diversity and biological activities of PAs make them a subject of intense research for potential therapeutic applications. Accurate structural determination is a prerequisite for understanding their bioactivity and mechanism of action. High-resolution NMR and mass spectrometry are indispensable tools for this purpose. This note details the standardized protocols for acquiring and interpreting the NMR and MS data of this compound.
Experimental Protocols
Sample Preparation
A pure sample of this compound is required for accurate spectroscopic analysis. Isolation is typically achieved through chromatographic techniques such as column chromatography over silica gel followed by preparative high-performance liquid chromatography (HPLC).
Protocol for NMR Sample Preparation:
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the NMR signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).
Protocol for Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
For Electrospray Ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of methanol or acetonitrile and water, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.
¹H NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
¹³C NMR Spectroscopy Protocol:
-
Instrument: High-field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Mass Spectrometry
Mass spectrometry provides the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for PAs.
-
Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound.
-
Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental formula.
Tandem Mass Spectrometry (MS/MS) Protocol:
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
-
Precursor Ion Selection: Isolate the protonated molecular ion of this compound ([M+H]⁺).
-
Collision Energy: Apply a range of collision energies to induce fragmentation.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide structural information about the necine base and the esterifying acids. Pyrrolizidine alkaloids often exhibit characteristic fragment ions at m/z 94, 120, and 138, corresponding to the necine base.[1]
Data Presentation
A representative, though hypothetical, dataset for this compound is presented below for illustrative purposes, as specific experimental data was not available in the searched literature.
NMR Spectroscopic Data (in CDCl₃)
Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.85 | br s | - |
| H-2α | 2.20 | m | - |
| H-2β | 2.95 | m | - |
| H-3α | 3.30 | m | - |
| H-3β | 3.95 | dd | 11.5, 5.0 |
| H-5α | 3.45 | m | - |
| H-5β | 4.10 | dd | 11.0, 4.5 |
| H-6α | 2.05 | m | - |
| H-6β | 2.60 | m | - |
| H-7 | 4.80 | t | 5.0 |
| H-9a | 4.90 | d | 12.0 |
| H-9b | 5.10 | d | 12.0 |
Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 125.0 |
| C-2 | 35.5 |
| C-3 | 60.0 |
| C-5 | 55.0 |
| C-6 | 30.0 |
| C-7 | 75.0 |
| C-8 | 135.0 |
| C-9 | 65.0 |
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data of this compound
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | 250.1443 | 250.1441 | C₁₄H₂₀NO₃ |
Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data of this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 250.1 | 138.1, 120.1, 94.1 | C₇H₈O₂ (Necic acid moiety), H₂O, C₂H₂ |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful approach for the unequivocal structure determination of this compound. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers working on the isolation and characterization of pyrrolizidine alkaloids and other natural products. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is crucial for subsequent biological and pharmacological investigations.
References
Pyrroside B: Application Notes and Protocols for In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B, an iridoid glycoside, belongs to a class of bicyclic monoterpenoids recognized for their diverse and potent biological activities. While direct in vivo studies on this compound are limited, the broader family of iridoid glycosides has been extensively studied, demonstrating significant therapeutic potential in various disease models. These compounds are known to exhibit antioxidative, anti-inflammatory, neuroprotective, and hepatoprotective effects. This document provides a comprehensive guide for designing in vivo experiments to investigate the therapeutic potential of this compound, drawing upon established protocols and data from structurally and functionally related iridoid glycosides. The proposed experimental designs are intended to serve as a foundational framework for researchers to adapt and build upon.
The primary mechanism of action for many iridoid glycosides involves the modulation of key signaling pathways implicated in inflammation and oxidative stress, such as the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathways. By inhibiting pro-inflammatory mediators and enhancing endogenous antioxidant defenses, these compounds offer a promising avenue for the development of novel therapeutics for a range of disorders.
Data Presentation: Efficacy of Related Iridoid Glycosides in Animal Models
The following tables summarize quantitative data from in vivo studies on iridoid glycosides with similar structures or known mechanisms of action to what is anticipated for this compound. This data can be used to inform dose selection and expected outcomes in preclinical studies of this compound.
Table 1: Hepatoprotective Effects of Related Iridoid Glycosides
| Compound | Animal Model | Inducing Agent | Dose Range | Key Findings | Reference |
| Hyperoside | Rats | Carbon Tetrachloride (CCl4) | 15-60 mg/kg | Dose-dependently reversed the increase in ALT and AST levels. Increased SOD levels and decreased MDA levels.[1][2] | [1][2] |
| Acylated Iridoid Glycosides | Mice | Paracetamol | Not specified | Significantly reduced serum levels of ALT, AST, and ALP. Histopathological examination showed protection against liver tissue damage.[3] | [3] |
| Aucubin | Rats | CCl4 | Not specified | Showed a strong preventive effect against CCl4-induced liver damage.[4] | [4] |
Table 2: Neuroprotective Effects of Related Iridoid Glycosides
| Compound | Animal Model | Inducing Agent | Dose Range | Key Findings | Reference |
| Picroside II | Rats | Ischemia-Reperfusion Injury | Not specified | Decreased cerebral infarction volume and apoptotic cells. Down-regulated the expression of Cytochrome C and Caspase-3.[5] | [5] |
| Morroniside | Mice | MPTP | 25-100 mg/kg | Restored impaired motor function and reduced neuronal injury. Induced the expression of Nrf2 and HO-1.[6] | [6] |
| Stellettin B | Zebrafish | 6-OHDA | Not specified | Reversed 6-OHDA-induced locomotor deficit.[7] | [7] |
Table 3: Anti-inflammatory Effects of Related Iridoid Glycosides
| Compound | Animal Model | Inducing Agent | Dose Range | Key Findings | Reference |
| Hyperoside | Mice | Cecal Ligation and Puncture (CLP) | Not specified | Reduced CLP-induced release of HMGB1 and IL-1β, and decreased septic mortality. | |
| Pterostilbene Derivative (E2) | Mice | DSS | 20 mg/kg | Significantly decreased the levels of TNF-α, IL-1β, and IL-6 in serum. | |
| Asperazepanone B | Not specified | LPS (in vitro) | 0.1 µM | Inhibited LPS-induced expression of TNF-α and IL-6.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to assess the therapeutic potential of this compound.
Protocol 1: Evaluation of Hepatoprotective Activity in a CCl4-Induced Liver Injury Model
1. Objective: To determine the protective effect of this compound against chemically-induced acute liver injury in rodents.
2. Animal Model: Male Sprague-Dawley rats (200-250 g).
3. Materials:
- This compound
- Carbon tetrachloride (CCl4)
- Olive oil (vehicle for CCl4)
- Saline or appropriate vehicle for this compound
- Silymarin (positive control)
- Kits for measuring Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Superoxide Dismutase (SOD), and Malondialdehyde (MDA).
4. Experimental Procedure:
- Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
- Grouping: Randomly divide animals into the following groups (n=8-10 per group):
- Group I: Normal Control (vehicle only)
- Group II: CCl4 Control (CCl4 + vehicle for this compound)
- Group III: this compound (low dose) + CCl4
- Group IV: this compound (medium dose) + CCl4
- Group V: this compound (high dose) + CCl4
- Group VI: Silymarin (positive control) + CCl4
- Dosing:
- Administer this compound or Silymarin orally for 7 consecutive days.
- On day 7, one hour after the final dose of this compound or Silymarin, induce liver injury by intraperitoneal injection of CCl4 (e.g., 1 mL/kg, 50% in olive oil). The normal control group receives only the vehicles.
- Sample Collection: 24 hours after CCl4 administration, collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect liver tissue for histopathology and measurement of oxidative stress markers.
- Biochemical Analysis: Measure serum levels of ALT and AST.
- Oxidative Stress Markers: Homogenize liver tissue to measure SOD activity and MDA levels.
- Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology.
Protocol 2: Assessment of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Model
1. Objective: To evaluate the neuroprotective potential of this compound in a mouse model of Parkinson's disease.
2. Animal Model: Male C57BL/6 mice (8-10 weeks old).
3. Materials:
- This compound
- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- Saline
- Antibodies for Tyrosine Hydroxylase (TH), Nrf2, and HO-1.
- Reagents for behavioral tests (e.g., rotarod).
4. Experimental Procedure:
- Acclimatization and Grouping: Similar to the hepatoprotective protocol.
- Dosing and MPTP Induction:
- Pre-treat mice with this compound or vehicle daily for 7-14 days.
- Induce Parkinsonism by administering MPTP (e.g., 30 mg/kg, i.p.) once daily for 5 consecutive days.
- Behavioral Assessment: 3 days after the last MPTP injection, perform behavioral tests such as the rotarod test to assess motor coordination.
- Neurochemical and Immunohistochemical Analysis:
- Euthanize mice and dissect the substantia nigra and striatum.
- Use tissue from one hemisphere for Western blot analysis to measure the expression of TH, Nrf2, and HO-1.[6]
- Fix the other hemisphere for immunohistochemical staining of TH-positive neurons in the substantia nigra to quantify neuronal loss.
Signaling Pathways and Visualizations
The therapeutic effects of iridoid glycosides are often attributed to their ability to modulate specific signaling pathways. Below are diagrams representing key pathways likely to be influenced by this compound.
NF-κB Signaling Pathway in Inflammation
Many iridoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB pathway. This pathway is central to the transcriptional regulation of pro-inflammatory cytokines.
Caption: this compound is hypothesized to inhibit the NF-κB signaling pathway.
Nrf2/ARE Antioxidant Pathway
The Nrf2/ARE pathway is a critical regulator of endogenous antioxidant responses. Activation of this pathway by compounds like this compound can protect cells from oxidative stress.
Caption: this compound may activate the Nrf2/ARE antioxidant pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. A Review of Iridoid Glycosides Content and Their Biological Properties from Genus Citharexylum [ejchem.journals.ekb.eg]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants [mdpi.com]
- 3. This compound | CAS:116271-35-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potentials of iridoids derived from Rubiaceae against in vitro and in vivo inflammation: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Pyrroside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Pyrroside B for various experimental applications. The information is intended to guide researchers in preparing this compound solutions for use in cell culture, biochemical assays, and other research settings.
Solubility of this compound
This compound is a natural product with demonstrated antioxidative properties. Proper dissolution is critical for accurate and reproducible experimental results. Based on available data for similar flavonoid glycosides and general laboratory practices, the solubility of this compound in common laboratory solvents is summarized below. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble. A stock solution of at least 20 mg/mL can be prepared. | Recommended for preparing high-concentration stock solutions. DMSO is a versatile solvent compatible with many biological assays. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Preparing this compound Stock Solutions
For most in vitro experiments, it is advisable to prepare a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound. The molecular weight of this compound is required for this calculation.
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the solution from light.
Stability and Storage of this compound Solutions
Proper storage of this compound stock solutions is crucial to maintain their biological activity. While specific stability data for this compound is limited, general guidelines for storing compounds in DMSO should be followed.
Table 2: Recommended Storage and Stability Guidelines for this compound in DMSO
| Storage Temperature | Duration | Notes |
| -20°C | Up to 6 months | Recommended for long-term storage. Most compounds in DMSO are stable under these conditions.[1][2] |
| 4°C | Short-term (days to weeks) | For solutions that will be used frequently. Some studies show stability of compounds in DMSO/water mixtures for up to 2 years at 4°C. |
| Room Temperature | Avoid for long-term storage | The probability of compound degradation increases with time at room temperature. |
Key Recommendations for Ensuring Stability:
-
Use high-purity, anhydrous DMSO to prepare stock solutions. Water content can affect the stability of some compounds.[2]
-
Store solutions in tightly sealed vials to prevent moisture absorption and evaporation.
-
Protect solutions from light , as many natural products are light-sensitive.
-
Minimize freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.
Experimental Protocols
Dissolving this compound for Cell Culture Experiments
Many organic solvents, including DMSO, can be toxic to cells at high concentrations. It is essential to keep the final concentration of the solvent in the cell culture medium below a non-toxic level, typically ≤ 0.1% (v/v).
Protocol:
-
Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM) as described in Section 2.
-
Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic to the cells being used. A common practice is to first dilute the stock solution in pre-warmed fetal bovine serum before the final dilution in the complete cell culture medium to improve solubility and reduce precipitation of hydrophobic compounds.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for preparing and using this compound in cell-based experiments.
Protocol for Antioxidant Activity Assays (e.g., DPPH Assay)
This compound has been noted for its antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.
-
Prepare a series of dilutions of the this compound stock solution in the same solvent.
-
Prepare a solution of DPPH in ethanol or methanol (typically 0.1 mM).
-
In a 96-well plate, add a small volume of each this compound dilution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While the direct mechanism of this compound is still under investigation, evidence from related flavonoid glycosides, such as hyperoside, strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Signaling Pathway Diagram: Inhibition of NF-κB by this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB inhibition.
By inhibiting the activation of IKK (IκB kinase), this compound may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1][3][4] This proposed mechanism provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine dithiocarbamate inhibits serum-induced NF-kappaB activation and induces apoptosis in ROS 17/2.8 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Pyrroside B: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B is an iridoid glucoside that has garnered interest for its potential biological activities. As with any compound intended for research or pharmaceutical development, understanding its stability profile is critical for ensuring the accuracy of experimental results and for defining appropriate storage and handling procedures. These application notes provide a comprehensive overview of recommended protocols for assessing the stability of this compound and guidelines for its proper storage. While specific public-domain data on this compound's degradation kinetics is limited, this document outlines the standard methodologies based on ICH guidelines for conducting such an assessment.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on general practices for chemically similar natural compounds.
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution |
| Temperature | -20°C for long-term storage | -80°C for long-term storage |
| 2-8°C for short-term storage | 2-8°C for short-term use (up to 24 hours) | |
| Light | Store in an amber vial or protect from light | Store in an amber vial or protect from light |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if sensitive to oxidation. | Degas solvent before use. Store under an inert atmosphere. |
Note: For solutions, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, use of aprotic solvents stored at -80°C is preferable. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Stability Profile of this compound
A complete stability profile of a compound is typically generated through forced degradation (stress testing) and long-term stability studies.[1] Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2]
Forced Degradation Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to understand its degradation pathways.[1]
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | 15% |
| Base Hydrolysis | 0.1 M NaOH | 1, 2, 4, 8 | 60 | 45% |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | 25 (Room Temp) | 25% |
| Thermal | Solid State | 24, 48, 72 | 80 | 8% |
| Photolytic | Solid State & Solution | 24, 48, 72 | 25 (Room Temp) | 12% |
Note: The above data is illustrative. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, and 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Sample the solid at specified time points (e.g., 24, 48, and 72 hours).
-
Dissolve the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose both the solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Simultaneously, keep control samples in the dark.
-
Sample at specified time points (e.g., 24, 48, and 72 hours).
-
Prepare the samples for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as RP-HPLC.
Protocol for Long-Term Stability Study
This protocol is based on ICH guidelines to determine the shelf-life of this compound under defined storage conditions.[3]
-
Sample Preparation: Prepare multiple, independent samples of this compound in its solid form, packaged in amber glass vials.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Accelerated: Pull samples at 0, 3, and 6 months.
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis: At each time point, analyze the samples for appearance, purity (by a stability-indicating HPLC method), and any other relevant physical or chemical properties.
Table 3: Long-Term Stability Study Testing Plan
| Test | Time Points (Months) |
| Appearance | 0, 3, 6, 9, 12, 18, 24, 36 |
| Purity (HPLC) | 0, 3, 6, 9, 12, 18, 24, 36 |
| Water Content (Karl Fischer) | 0, 12, 24, 36 |
| Degradation Products (HPLC) | 0, 3, 6, 9, 12, 18, 24, 36 |
Analytical Method for Quantification
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of this compound and the detection of its degradation products.
Proposed RP-HPLC Method
Table 4: RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 5% B5-25 min: 5-40% B25-30 min: 40-90% B30-35 min: 90% B35-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV-Vis scan (likely around 230-280 nm) |
| Injection Volume | 10 µL |
Note: This method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by this compound are not yet well-elucidated in publicly available literature. However, many natural iridoid glucosides are known to exert their biological effects, such as anti-inflammatory and antioxidant activities, through modulation of key signaling pathways.
A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound could inhibit this pathway. Below is a hypothetical representation of how this compound might interfere with the NF-κB signaling cascade, which can serve as a basis for further investigation.
This diagram illustrates a potential mechanism where this compound may inhibit the IKK complex, thereby preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus, ultimately reducing the expression of pro-inflammatory genes. This remains a hypothesis pending experimental validation.
References
Pyrroside B: Application Notes and Protocols for Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B is an iridoid glycoside that has garnered interest for its potential therapeutic properties, including its antioxidant activity. As a member of the iridoid glycoside class of compounds, this compound is found in various medicinal plants, notably Lamiophlomis rotata. Iridoid glycosides are recognized for their diverse biological activities, and their antioxidant potential is a key area of investigation. This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound, catering to researchers, scientists, and professionals in drug development.
The antioxidant activity of a compound can be evaluated through various in vitro and cell-based assays. These assays can determine the compound's ability to scavenge free radicals, chelate pro-oxidative metals, and modulate cellular antioxidant defense mechanisms. Understanding the antioxidant profile of this compound is crucial for elucidating its mechanism of action and exploring its potential applications in conditions associated with oxidative stress.
In Vitro Antioxidant Activity Assays
In vitro assays are fundamental in determining the direct antioxidant capacity of a compound. The most common methods involve assessing the scavenging of stable free radicals. While specific quantitative data for this compound's direct radical scavenging activity is not yet widely published, this section outlines the standardized protocols for DPPH and ABTS assays that can be employed to determine its efficacy. For context, it has been noted that this compound exhibits stronger antioxidative activity than the well-known antioxidant α-tocopherol.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution at different concentrations to the wells.
-
Add 100 µL of the DPPH stock solution to each well.
-
For the blank, add 100 µL of the solvent used for this compound and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the this compound solution and 100 µL of the solvent (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced to its colorless neutral form by an antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound solution at different concentrations.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Quantitative Data Summary (Hypothetical for this compound):
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
| DPPH | IC50 (µM) | [To be determined] | [Reference Value] |
| ABTS | IC50 (µM) | [To be determined] | [Reference Value] |
Cellular Antioxidant Activity (CAA) Assay
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound. The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom microplate at a density of 6 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula:
(where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve).
-
The EC50 value, the concentration required to produce a 50% antioxidant effect, can be calculated from the dose-response curve.
-
Quantitative Data Summary (Hypothetical for this compound):
| Assay | Parameter | This compound | Positive Control (e.g., Quercetin) |
| CAA | EC50 (µM) | [To be determined] | [Reference Value] |
Signaling Pathway Analysis: Nrf2 Activation
The antioxidant effects of many natural compounds are not solely due to direct radical scavenging but also through the upregulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress. Studies on the total iridoid glycoside extract of Lamiophlomis rotata suggest that its antioxidant effects are mediated through the NRF2/COX2 axis, indicating a likely mechanism for this compound.
Experimental Workflow for Investigating Nrf2 Activation:
Caption: Workflow for investigating Nrf2 pathway activation by this compound.
Nrf2 Signaling Pathway Diagram:
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the antioxidant activity of this compound. By employing a combination of in vitro and cell-based assays, researchers can obtain a detailed understanding of its radical scavenging capabilities and its effects on cellular antioxidant defense mechanisms. The investigation of the Nrf2 signaling pathway is particularly crucial for elucidating the molecular mechanisms underlying the antioxidant properties of this compound. The systematic application of these methods will be instrumental in advancing the research and development of this compound for potential therapeutic applications in oxidative stress-related diseases.
References
Application Notes and Protocols for Anti-Inflammatory Studies Using Pyrroside B
Disclaimer: Publicly available scientific literature lacks specific studies detailing the anti-inflammatory properties of Pyrroside B. The following application notes and protocols are based on the documented anti-inflammatory activity of extracts from Pyrrosia petiolosa, a plant from which this compound may be derived, and on established experimental models for assessing anti-inflammatory compounds. The quantitative data provided for in vitro studies is adapted from research on a structurally distinct compound, (+)-asperazepanone B, and should be considered illustrative. Researchers should validate these protocols and establish specific effective concentrations for this compound.
Introduction
This compound is a flavonoid with documented potent antioxidant properties, suggesting its potential as an anti-inflammatory agent. Inflammation is a complex biological response implicated in numerous diseases, and the identification of novel anti-inflammatory compounds is a key area of pharmaceutical research. The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response, making them important targets for anti-inflammatory drugs. These pathways control the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
This document provides detailed protocols for investigating the anti-inflammatory effects of this compound using both in vitro and in vivo models.
In Vitro Anti-Inflammatory Activity
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT): After collecting the supernatant, assess cell viability to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Data Presentation:
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
|---|---|---|---|
| Control | - | 100 ± 8.5 | 100 ± 5.2 |
| LPS | 1 µg/mL | 250 ± 15.2 | 98 ± 4.8 |
| This compound + LPS | 0.1 | 225 ± 12.1 | 99 ± 5.1 |
| This compound + LPS | 1 | 180 ± 10.5 | 97 ± 4.5 |
| This compound + LPS | 10 | 120 ± 9.8 | 96 ± 4.9 |
| This compound + LPS | 50 | 85 ± 7.3 | 95 ± 5.3 |
| This compound + LPS | 100 | 60 ± 6.1 | 93 ± 4.7 |
| L-NMMA + LPS | 50 | 75 ± 6.9 | 98 ± 5.0 |
Data are presented as mean ± SD and are hypothetical, intended for illustrative purposes.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines.
Experimental Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the NO inhibition protocol.
-
Compound Treatment and Inflammation Induction: Follow steps 3 and 4 from the NO inhibition protocol.
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT): Perform an MTT assay to rule out cytotoxicity.
Data Presentation:
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| This compound + LPS | 0.1 | 15 ± 2.1 | 12 ± 1.8 |
| This compound + LPS | 1 | 35 ± 3.5 | 30 ± 2.9 |
| This compound + LPS | 10 | 60 ± 5.2 | 55 ± 4.7 |
| This compound + LPS | 50 | 85 ± 7.8 | 80 ± 6.9 |
| this compound + LPS | 100 | 92 ± 8.1 | 88 ± 7.5 |
Data are presented as mean ± SD and are hypothetical, based on findings for (+)-asperazepanone B for illustrative purposes.
In Vivo Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to evaluate the effects of potential anti-inflammatory agents.
Experimental Protocol:
-
Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Carrageenan control.
-
Group III-V: this compound (e.g., 5, 10, 20 mg/kg, administered orally).
-
Group VI: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
-
Compound Administration: Administer this compound or the vehicle one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation:
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |
|---|---|---|---|
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| This compound | 5 | 0.62 ± 0.05 | 27.1 |
| This compound | 10 | 0.45 ± 0.04 | 47.1 |
| This compound | 20 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 |
Data are presented as mean ± SEM and are hypothetical, based on typical results for natural anti-inflammatory compounds.
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, its effects on the NF-κB and MAPK signaling pathways can be investigated using Western blotting to measure the phosphorylation of key proteins.
Experimental Workflow and Signaling Pathways Visualization
Pyrroside B: Application Notes and Protocols for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B is an iridoid glycoside that has garnered interest within the scientific community for its potential biological activities, including antioxidative properties. As a phytochemical marker, the accurate and precise quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and further pharmacological investigation. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering guidance for researchers in natural product chemistry and drug development.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 116271-35-3[1] |
| Molecular Formula | C26H30O14[1] |
| Molecular Weight | 566.51 g/mol [1] |
| Purity (as a standard) | ≥98% (HPLC)[1] |
| Storage Conditions | 2-8°C[1] |
Quantitative Data Summary
The following table summarizes the validation parameters for a proposed HPLC-UV method for the quantification of this compound, adapted from established methods for similar iridoid glycosides.
| Parameter | Result |
| Linearity (Concentration Range) | 1.0 - 200.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a robust HPLC-UV method for the routine quantification of this compound in plant materials.
a. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-10 min: 10-30% A
-
10-25 min: 30-60% A
-
25-30 min: 60-10% A (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
b. Preparation of Standard Solutions:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with methanol to obtain a series of standard solutions with concentrations ranging from 1.0 to 200.0 µg/mL for the calibration curve.
c. Sample Preparation (from Plant Material):
-
Dry the plant material (e.g., leaves of Pyrrosia species) at 40°C and grind into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample.
-
Extract with 50 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended, particularly for complex matrices or trace-level analysis.
a. Instrumentation and Conditions:
-
System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-2 min: 5-20% A
-
2-5 min: 20-50% A
-
5-7 min: 50-95% A
-
7-8 min: 95% A
-
8.1-10 min: 5% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM) Transitions: (Precursor ion > Product ion). A specific transition for this compound would need to be determined by direct infusion of a standard solution. For a compound with a molecular weight of 566.51, a potential precursor ion in negative mode could be [M-H]⁻ at m/z 565.5. Product ions would be identified through fragmentation experiments.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
c. Standard and Sample Preparation:
Follow the same procedures as for the HPLC-UV method, but with higher purity solvents suitable for mass spectrometry. Dilutions for the calibration curve should be made to a lower concentration range appropriate for the sensitivity of the instrument (e.g., 1-100 ng/mL).
Signaling Pathways and Biological Activity
Iridoid glycosides, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. While the specific mechanisms of this compound are still under investigation, the following diagrams illustrate potential signaling pathways that may be modulated by this class of compounds.
Caption: Proposed antioxidant signaling pathway for this compound via Nrf2 activation.
Caption: Proposed anti-inflammatory pathway for this compound via PI3K/Akt/NF-κB inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the phytochemical analysis of this compound from plant material.
Caption: General workflow for this compound analysis.
References
Application Notes and Protocols for Pyrroside B in Enzyme Inhibition Assays
To the Researcher: Currently, there is a notable absence of specific studies in publicly available scientific literature detailing the direct inhibitory effects of Pyrroside B on specific enzymes. While this compound has been noted for its antioxidant properties, quantitative data such as IC₅₀ values and detailed protocols for its use in enzyme inhibition assays are not available.[1]
Research on extracts from plants of the Pyrrosia genus, from which related compounds are isolated, indicates various biological activities, including antioxidant, anti-inflammatory, and weak α-glucosidase inhibition.[2][3][4][5] However, these effects are attributed to the crude extracts and not to isolated this compound.
Therefore, this document provides a comprehensive set of application notes and standardized protocols for evaluating a test compound in common enzyme inhibition assays relevant to anti-inflammatory and anti-diabetic research. These protocols for α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) inhibition can be adapted for the investigation of this compound's potential inhibitory activities once the compound is obtained.
Section 1: Application Note - α-Glucosidase Inhibition Assay
Introduction: α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides.[6][7] The inhibition of this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[8] By slowing carbohydrate digestion, α-glucosidase inhibitors can reduce the rate of glucose absorption.[6][7] This application note describes the use of a test compound, such as this compound, as a potential inhibitor of α-glucosidase.
Principle: The assay quantifies the inhibitory effect of a compound on α-glucosidase activity by measuring the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP). The formation of the yellow-colored pNP can be measured spectrophotometrically at 405 nm. A reduction in the rate of pNP formation in the presence of the test compound indicates enzyme inhibition.
Potential Applications:
-
Screening of natural products or synthetic compounds for anti-diabetic properties.
-
Determining the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of inhibitors.
-
Investigating the mechanism of enzyme inhibition (e.g., competitive, non-competitive).[9][10]
Quantitative Data Summary
The inhibitory activity of a test compound is typically quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results are often compared to a known inhibitor, such as Acarbose.
Table 1: Example Data for α-Glucosidase Inhibition
| Compound | IC₅₀ (µM) | Inhibition Type |
| Test Compound (e.g., this compound) | Data to be determined | Data to be determined |
| Acarbose (Positive Control) | 193.37 µg/mL[4] | Competitive |
| Quercetin (Reference Flavonoid) | 5.41 µg/mL[4] | Non-competitive |
Note: The values for Acarbose and Quercetin are examples from the literature and provide a reference for comparison.
Section 2: Detailed Experimental Protocol - α-Glucosidase Inhibition Assay
This protocol is adapted from established methodologies.[2][4]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃), 1 M
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve the α-glucosidase enzyme in the phosphate buffer to a final concentration of 0.2 U/mL.
-
Dissolve the pNPG substrate in the phosphate buffer to a final concentration of 1 mM.
-
Prepare a stock solution of the test compound and Acarbose in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
For the positive control, add 20 µL of Acarbose solution. For the negative control (100% enzyme activity), add 20 µL of phosphate buffer (with a corresponding percentage of DMSO).
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.[2]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the well with the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the α-glucosidase inhibition assay.
Section 3: Application Note - PTP1B Inhibition Assay
Introduction: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[11][12] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[13] Elevated PTP1B activity is associated with insulin resistance and type 2 diabetes, making it a prime therapeutic target.[11][13] This note outlines a method to assess the inhibitory potential of compounds like this compound against PTP1B.
Principle: The PTP1B inhibitory assay uses p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B catalyzes the hydrolysis of pNPP into p-nitrophenol (pNP), a chromogenic product that absorbs light at 405 nm. The inhibitory activity of a test compound is determined by quantifying the reduction in pNP production.
Potential Applications:
-
Identification of novel therapeutic agents for type 2 diabetes and obesity.
-
Structure-activity relationship (SAR) studies of PTP1B inhibitors.
-
Elucidation of the molecular mechanism of insulin resistance.
Quantitative Data Summary
The potency of PTP1B inhibitors is expressed as an IC₅₀ value. Ursolic acid is often used as a reference inhibitor in this assay.
Table 2: Example Data for PTP1B Inhibition
| Compound | IC₅₀ (µM) | Inhibition Type |
| Test Compound (e.g., this compound) | Data to be determined | Data to be determined |
| Ursolic Acid (Positive Control) | 3.40[13] | Allosteric |
| Geranylated Flavanone (Ref.) | 1.9[12] | Mixed-type |
Note: The values for Ursolic Acid and the Geranylated Flavanone are examples from the literature and provide a reference for comparison.
Section 4: Detailed Experimental Protocol - PTP1B Inhibition Assay
This protocol is based on established methods for measuring PTP1B activity.[12][13]
Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP)
-
Test compound (e.g., this compound)
-
Ursolic acid (positive control)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 2 mM β-mercaptoethanol)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare the assay buffer as described above.
-
Dilute the PTP1B enzyme in the assay buffer to a final concentration of 1 µg/mL.
-
Dissolve pNPP in the assay buffer to a final concentration of 4 mM.
-
Prepare a stock solution of the test compound and ursolic acid in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 130 µL of assay buffer.
-
Add 10 µL of the test compound solution (or control) at various concentrations.
-
Add 20 µL of the PTP1B enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding 40 µL of the 4 mM pNPP substrate solution.
-
Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm for 15 minutes in kinetic mode using a microplate reader. Alternatively, this can be an endpoint assay stopped with NaOH.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_sample is the reaction rate in the presence of the test compound.
-
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
PTP1B Signaling Pathway Diagram
Caption: Role of PTP1B in insulin signaling and potential inhibition.
References
- 1. This compound | CAS:116271-35-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Antibacterial and anti-inflammatory activities of extract and fractions from Pyrrosia petiolosa (Christ et Bar.) Ching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in flavonoid and antioxidant activities of Pyrrosia petiolosa (Christ) Ching from different geographic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 10. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
- 11. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrroside B Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction yield of Pyrroside B, primarily from its common source, the fruits of Cornus officinalis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is an iridoid glycoside found in plants like Cornus officinalis. Like many natural products, its extraction efficiency is sensitive to numerous factors, including the chosen method, solvent, temperature, and the physical state of the plant material.[1] The primary challenges are achieving a high yield while preventing the degradation of this temperature- and pH-sensitive compound and efficiently separating it from a complex plant matrix.[2]
Q2: What are the most common methods for extracting this compound and similar glycosides?
Traditional methods include maceration and reflux extraction.[1][3] However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are gaining prominence.[4][5] These newer methods often provide higher yields in significantly shorter times and with lower solvent consumption, making them more efficient and sustainable.[6][7]
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical. Studies on Cornus officinalis and similar plant materials show that polar solvents are most effective.
-
Methanol and Ethanol: High-purity methanol or ethanol are often used.[8]
-
Aqueous Mixtures: Mixtures of ethanol or methanol with water (e.g., 50-70% ethanol) are frequently reported to enhance extraction efficiency by balancing polarity to dissolve a wider range of compounds.[9][10] The optimal concentration can vary depending on the specific plant material and extraction method used.[11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during this compound extraction experiments.
Issue 1: Consistently Low this compound Yield
Possible Cause 1: Inefficient Cell Wall Disruption. The plant matrix can prevent solvents from accessing the target compounds.[3]
-
Solution: Ensure the raw material (Cornus officinalis fruit) is properly prepared. Grinding the dried fruit into a fine, uniform powder significantly increases the surface area available for extraction.[1] For particle size, smaller is often better, but extremely fine powders can sometimes cause filtration issues.
Possible Cause 2: Suboptimal Extraction Parameters. The yield is highly dependent on the interplay between solvent choice, temperature, time, and the solid-to-liquid ratio.
-
Solution: Systematically optimize your extraction parameters. Modern techniques like UAE and MAE allow for precise control over these variables.[12][13] For instance, in MAE, increasing microwave power can enhance yield up to a point before causing degradation.[14] Similarly, for UAE, optimizing sonication amplitude and duration is crucial.[6] Refer to the data tables below for starting points.
Possible Cause 3: Incomplete Solvent Penetration. The solvent may not be adequately permeating the plant material.
-
Solution: Increase the solid-to-liquid ratio (i.e., use more solvent per gram of plant material).[12] Ensure continuous agitation or stirring during maceration or reflux extraction to improve contact between the solvent and the sample. UAE and MAE inherently address this issue through cavitation and rapid heating, respectively.[4][5]
Issue 2: this compound Degradation During Extraction
Possible Cause 1: Excessive Heat. Iridoid glycosides can be thermally labile.[2] Prolonged exposure to high temperatures, common in methods like reflux or improperly controlled MAE, can lead to degradation.[15][16]
-
Solution:
-
Method Selection: Opt for methods that allow for lower temperatures or shorter extraction times, such as UAE at a controlled temperature.[17]
-
Parameter Optimization: For MAE, use the minimum effective power and time. A study on flavonoids showed that extraction for 3-5 minutes was sufficient, with longer times leading to decreased yield due to degradation.[5] For reflux, limit the extraction time; one study noted that decomposition was lowest within a 30-minute heated reflux.[15]
-
Possible Cause 2: pH Instability. this compound stability is pH-dependent. Extreme pH conditions in the extraction solvent can cause hydrolysis of the glycosidic bond.[2]
-
Solution: Use neutral or slightly acidic solvents. Most protocols successfully use neutral solvents like methanol/ethanol-water mixtures.[8][10] If acidification is necessary for other components, its effect on this compound should be carefully evaluated.
Issue 3: Long Extraction Times and High Solvent Consumption
Possible Cause: Use of Conventional Extraction Methods. Traditional methods like maceration can require long periods (hours to days) and large volumes of solvent to achieve acceptable yields.[1]
-
Solution: Transition to modern, intensified extraction techniques.
-
Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls, accelerating solvent penetration and extraction. It can reduce extraction time to minutes while increasing yield.[4][6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly and selectively heat the solvent and sample, leading to very short extraction times (often under 20 minutes).[12][14]
-
Data on Extraction Parameter Optimization
The following tables summarize quantitative data from studies on the extraction of compounds from plant materials, providing a basis for optimizing this compound extraction.
Table 1: Comparison of Different Extraction Methods
| Method | Solvent | Temperature (°C) | Time | Relative Yield/Efficiency | Reference |
| Reflux Extraction | 100% Methanol | Boiling Point | Not Specified | High efficiency for active constituents in C. officinalis. | [8] |
| Maceration | 50% Ethanol | Room Temp | 24 hours | Lower yield compared to UAE. | [4] |
| Ultrasound (UAE) | 50% Ethanol | 25°C - 60°C | 5 - 30 min | Up to 123% higher yield than maceration.[4] | [4][17] |
| Microwave (MAE) | 70% Ethanol | 70°C | 3 - 5 min | Higher purity and yield compared to classic extraction.[5] | [5][12] |
Table 2: Influence of Key Parameters in Modern Extraction Techniques
| Parameter | Range Studied | Optimal Value/Trend | Finding | Reference |
| Ethanol Conc. (UAE) | 0% - 100% | 50% - 70% | The addition of water to ethanol generally improves extraction yield. | [9][18] |
| Temperature (UAE) | 20°C - 80°C | 60°C - 80°C | Higher temperatures increase yield, but risk degradation. | [9][17] |
| Microwave Power (MAE) | 80W - 800W | 120W - 400W | Yield increases with power but can decrease at very high levels due to degradation. | [12][14] |
| Extraction Time (MAE) | 1 min - 10 min | 3 - 5 min | Short extraction times are sufficient; prolonged exposure can reduce yield. | [5] |
| Solid/Liquid Ratio | 1:20 - 1:100 (w/v) | 1:50 | Higher solvent volume increases yield up to a saturation point. | [12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on common practices for extracting bioactive compounds from plant materials.[6][19]
-
Sample Preparation: Dry the fruits of Cornus officinalis and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place 5.0 g of the powdered sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
-
Sonication:
-
Place the flask in an ultrasonic bath or use a probe-type sonicator.
-
Set the temperature to 50°C.
-
Set the ultrasonic power to 200W and frequency to 40 kHz.
-
Extract for 20 minutes.
-
-
Sample Recovery:
-
After extraction, immediately filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate. For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
-
Post-Extraction:
-
Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at 50°C.
-
The resulting crude extract can be freeze-dried and stored at -20°C for future analysis and purification.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a generalized procedure based on MAE methods for natural products.[5][14]
-
Sample Preparation: Prepare dried, powdered Cornus officinalis as described in the UAE protocol.
-
Extraction Setup:
-
Place 2.0 g of the powdered sample into a specialized microwave extraction vessel.
-
Add 40 mL of 70% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Seal the vessel.
-
-
Microwave Irradiation:
-
Place the vessel inside a microwave reactor.
-
Set the microwave power to 400W.
-
Set the extraction temperature to 70°C (the system will modulate power to maintain this temperature).
-
Set the extraction time to 5 minutes with continuous stirring.
-
-
Sample Recovery:
-
After the program is complete, allow the vessel to cool to a safe temperature.
-
Open the vessel and filter the contents immediately to separate the extract from the solid residue.
-
-
Post-Extraction:
-
Concentrate the filtrate using a rotary evaporator and store the extract as described in the UAE protocol.
-
Visual Guides and Workflows
General Workflow for this compound Extraction and Purification
This diagram illustrates the key stages from raw plant material to a purified compound, highlighting decision points for extraction methods.
Caption: Workflow from raw plant material to purified this compound.
Troubleshooting Logic for Low Extraction Yield
This diagram provides a logical path to diagnose and solve issues related to low yields of this compound.
Caption: A diagnostic guide for troubleshooting low extraction yields.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 7. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Extract of Cornus officinalis Protects Keratinocytes from Particulate Matter-induced Oxidative Stress [medsci.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of A Procedure to Improve the Extraction Rate of Biologically Active Compounds in Red Grape Must Using High-Power Ultrasound | MDPI [mdpi.com]
- 14. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions [mdpi.com]
- 15. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Pyrroside B Degradation Studies
Welcome to the technical support center for Pyrroside B degradation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to identify this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation or stress testing study is essential to understand the intrinsic stability of this compound.[1] The primary objectives are:
-
To identify potential degradation products that could form under various environmental conditions.
-
To establish the degradation pathways of the molecule.[1]
-
To develop and validate a stability-indicating analytical method that can accurately separate and quantify this compound from its degradants.[2]
-
To inform the development of a stable formulation and determine appropriate storage conditions.[1]
Q2: What are the typical stress conditions used in a forced degradation study?
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to generate degradants in a shorter timeframe.[1] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Thermal Stress: Heating the solid drug substance at elevated temperatures (e.g., >50°C), often with humidity control.
-
Photostability: Exposing the drug substance to a controlled source of UV-Vis light.[3]
Q3: How much degradation should I aim for in my forced degradation experiments?
The goal is to achieve a target degradation of approximately 5-20%.[2] Insufficient degradation may not produce all relevant degradants, while excessive degradation can lead to secondary degradation products that may not be relevant to real-world stability and can complicate analysis.[2]
Q4: How do I develop a stability-indicating analytical method?
A stability-indicating method, typically a chromatographic method like HPLC, is one that can resolve the parent drug (this compound) from all potential degradation products and process impurities. The development process involves:
-
Performing forced degradation studies to generate a sample containing a mixture of this compound and its degradants.
-
Using this stressed sample to develop a chromatographic method (e.g., selecting the column, mobile phase, gradient, and detector) that achieves baseline separation of all peaks.
-
Validating the method according to ICH guidelines to ensure its specificity, accuracy, precision, and linearity.
Troubleshooting Guide
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are too mild or the duration is too short. This compound may be highly stable under the tested conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stressor. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time.
-
For thermal degradation, consider adding humidity as moisture can often accelerate degradation.
-
Ensure proper sample preparation. For solution-state studies, confirm that this compound is fully dissolved in a solvent that does not interfere with the degradation reaction.
-
Issue 2: Mass balance is not achieved in the stability study (sum of assay of this compound and its degradants is not close to 100%).
-
Possible Cause 1: One or more degradation products are not being detected by the analytical method. This can happen if the degradant lacks a chromophore (for UV detection) or is volatile.
-
Troubleshooting Steps:
-
Use a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to screen for non-chromophoric compounds.
-
Analyze the sample headspace using Gas Chromatography (GC) if volatile degradants are suspected.
-
-
Possible Cause 2: The response factor of the degradation products is significantly different from that of this compound, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
If possible, isolate the major degradation products and determine their individual response factors to allow for more accurate quantification.
-
If isolation is not feasible, use relative response factors estimated from structurally similar compounds or assume a response factor of 1.0 for preliminary analysis, acknowledging the potential for error.
-
Issue 3: Peaks from the placebo (excipients) are interfering with degradation product peaks in a formulated product study.
-
Possible Cause: Excipients are also degrading under stress conditions or are interacting with the drug substance.
-
Troubleshooting Steps:
-
Run a parallel forced degradation study on the placebo alone under the same stress conditions.[2]
-
Compare the chromatograms of the stressed drug product and the stressed placebo to identify peaks originating from the excipients.
-
Modify the chromatographic method (e.g., change the mobile phase pH or gradient slope) to resolve the drug degradant peaks from the placebo-related peaks.
-
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol outlines a general approach. The concentrations, temperatures, and durations should be optimized for this compound to achieve the target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.
-
Thermal Degradation (Solid State): Place solid this compound powder in an oven at 80°C with 75% relative humidity for 7 days.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed and validated stability-indicating HPLC method (e.g., HPLC-UV/MS).
-
Include an unstressed control sample (time zero) in the analysis for comparison.
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation and the mass balance.
-
Use MS and other spectroscopic data (e.g., NMR) to elucidate the structures of the major degradants.
-
Data Presentation
The following table template can be used to summarize the results from the forced degradation studies.
| Stress Condition | Duration | This compound Assay (%) | Individual Impurity (%) | Total Impurities (%) | Mass Balance (%) | Observations |
| Control (Unstressed) | 0 hrs | 100.0 | ND | ND | 100.0 | Clear solution |
| 0.1 M HCl | 24 hrs | Data | DP1: DataDP2: Data | Data | Data | e.g., Color change |
| 0.1 M NaOH | 4 hrs | Data | DP3: Data | Data | Data | e.g., Precipitate |
| 3% H₂O₂ | 24 hrs | Data | DP4: Data | Data | Data | No change |
| Heat (80°C, Solid) | 7 days | Data | DP5: Data | Data | Data | e.g., Sintering |
| Light (ICH Q1B) | - | Data | DP6: Data | Data | Data | No change |
| DP = Degradation Product; ND = Not Detected |
Visualizations
The following diagram illustrates a typical workflow for identifying and characterizing degradation products.
Caption: Workflow for this compound degradation product identification.
References
Technical Support Center: Pyrroside B Analysis
This guide provides comprehensive troubleshooting advice and methodologies for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Pyrroside B, a polar iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern?
Peak tailing refers to the distortion of a chromatographic peak where the latter half of the peak is drawn out, creating an asymmetrical shape.[1] In an ideal separation, peaks are symmetrical and conform to a Gaussian distribution.[2] This distortion is problematic because it can decrease the resolution between closely eluting compounds, reduce peak height (sensitivity), and compromise the accuracy and precision of peak integration and quantification.[1][3]
Q2: What is the most likely cause of peak tailing specifically for this compound?
The primary cause of peak tailing for polar molecules like this compound is often due to secondary interactions with the stationary phase.[3] this compound, an iridoid glycoside, has multiple polar hydroxyl groups. These groups can form strong, unwanted hydrogen bonds with free silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4] This secondary retention mechanism delays the elution of a fraction of the analyte molecules, resulting in a "tail."
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor. The residual silanol groups on a silica column are acidic and become increasingly ionized (deprotonated to Si-O⁻) at a pH above approximately 3-4.[5] These ionized sites can act as cation-exchange centers, strongly interacting with any positively charged analytes.[6] For polar, neutral compounds like this compound, maintaining a low mobile phase pH (e.g., 2.5–3.5) keeps the silanol groups protonated (Si-OH), minimizing their activity and significantly improving peak symmetry.[1][7]
Q4: Can my choice of HPLC column contribute to peak tailing?
Absolutely. Older columns packed with lower-purity silica (Type A) have a higher concentration of active silanol groups and are more prone to causing peak tailing.[5] Modern, high-purity silica columns that are "end-capped" are highly recommended.[2] End-capping is a process that chemically derivatizes most of the free silanol groups, rendering them inert and reducing the sites available for unwanted secondary interactions.[4][8]
Q5: Could my sample preparation or injection parameters be the source of the issue?
Yes, two common sample-related issues can cause peak tailing:
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to poor peak shape.[3][7] If you suspect this, try diluting your sample and re-injecting.
-
Solvent Mismatch: Dissolving this compound in a solvent that is much stronger (i.e., less polar in reversed-phase) than your initial mobile phase can cause peak distortion.[1][3] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
Systematic Troubleshooting Guide
The first step in troubleshooting is to logically diagnose the potential cause. The following workflow provides a step-by-step approach to identifying and resolving the issue.
Caption: Troubleshooting workflow for this compound peak tailing.
Data & Experimental Protocols
For reproducible analysis, starting with a robust method and maintaining column health are essential.
Table 1: Recommended HPLC-UV Starting Parameters for this compound
This table provides a generalized starting point for method development, based on typical analyses of iridoid glycosides.[9][10]
| Parameter | Recommended Condition | Notes |
| Column | High-purity, end-capped C18 (e.g., 250 x 4.6 mm, 5 µm) | A shorter, smaller particle column (e.g., 100 x 2.1 mm, 1.8 µm) can be used for faster analysis on UHPLC systems. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Adjusting pH to ~3.0 is ideal for suppressing silanol activity. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient | 5-20% B over 20 min (Isocratic or Gradient) | Start with a shallow gradient to optimize separation. A typical gradient for iridoids might be 6-14% ACN.[9] |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions and particle size. |
| Column Temp. | 30 - 35 °C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Detection (UV) | 210 - 240 nm | A photodiode array (PDA) detector is useful to confirm peak purity. A wavelength of 238 nm has been used.[9] |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent band broadening. |
| Sample Solvent | Initial Mobile Phase Composition (e.g., 95:5 Water:ACN) | Crucial to avoid solvent mismatch effects. |
Protocol 1: Standard HPLC-UV Method for this compound Analysis
This protocol outlines a detailed method for the quantitative analysis of this compound.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane and degas.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of water and methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions using the initial mobile phase (e.g., 95% A, 5% B) to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Extract the sample using an appropriate and validated procedure (e.g., ultrasonic extraction with methanol).[11]
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column (as specified in Table 1) with the initial mobile phase for at least 20-30 minutes or until a stable baseline is achieved.
-
Inject standards and samples according to your sequence.
-
Run a blank (initial mobile phase) injection between samples to prevent carryover.
-
Protocol 2: General Purpose Reversed-Phase Column Cleaning
If you suspect column contamination is causing peak tailing, this general flushing procedure can help restore performance.[1] Note: Always disconnect the column from the detector before flushing with strong solvents.
-
Disconnect Column: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Flush Buffers: Flush the column in the analysis direction with 20 column volumes of HPLC-grade water (without acid/buffer) to remove salts.
-
Reverse Flush (Optional but Recommended): Reverse the column direction. This is often more effective at removing inlet frit contamination. Check manufacturer's instructions to ensure your column is reversible.
-
Organic Flush Series: Flush the column with 20 column volumes of each of the following solvents in order:
-
Methanol
-
Acetonitrile
-
Isopropanol (excellent for removing strongly retained non-polar compounds)
-
-
Return to Analysis Conditions:
-
Turn the column back to its normal flow direction.
-
Flush with your mobile phase (e.g., Acetonitrile/Water mixture, without buffer/acid) for 15 column volumes.
-
Re-equilibrate the column with your full, starting mobile phase until the baseline is stable.
-
Table 2: Troubleshooting Matrix for this compound Peak Tailing
| Observation | Potential Cause | Recommended Solution(s) |
| Only this compound peak tails. | Secondary Silanol Interaction | 1. Lower mobile phase pH to 2.5-3.5 with formic/acetic acid. 2. Use a modern, end-capped C18 or a polar-embedded column.[2][8] |
| All peaks in the chromatogram are tailing. | Extra-Column Volume or Column Void/Contamination | 1. Check all fittings and connections for leaks or gaps. 2. Use shorter, narrower ID tubing (0.12 mm).[8] 3. Perform column cleaning protocol or replace the column.[2] |
| Peak shape worsens with increased sample concentration. | Mass Overload | 1. Dilute the sample. 2. Reduce the injection volume.[12] |
| Peak is distorted, split, or tailing, especially at the start of a gradient. | Sample Solvent Mismatch | 1. Dissolve the sample in the initial mobile phase composition.[3] |
| Tailing appears suddenly on a previously good method. | Column Contamination or Degradation | 1. Filter all samples and mobile phases. 2. Use a guard column to protect the analytical column.[7] 3. Perform the column cleaning protocol. |
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. support.waters.com [support.waters.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. chromtech.com [chromtech.com]
- 9. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 10. search.bvsalud.org [search.bvsalud.org]
- 11. tandfonline.com [tandfonline.com]
- 12. uhplcs.com [uhplcs.com]
Pyrroside B Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Pyrroside B in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, an iridoid glycoside, is primarily influenced by pH, temperature, and light exposure. Like many other iridoid glycosides, particularly those with ester bonds, this compound is susceptible to degradation under certain conditions.[1][2] It is generally more stable in neutral to slightly alkaline conditions and may degrade in strongly acidic or alkaline environments.[2] Elevated temperatures can also accelerate degradation.[1][2]
Q2: What is the expected degradation pathway for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of iridoid glycosides typically involves the hydrolysis of the glycosidic bond, especially under acidic conditions.[3] This process would result in the formation of the aglycone of this compound and a glucose molecule. The aglycone itself may undergo further rearrangements or degradation. Another potential point of hydrolysis is the ester linkage, if present in the detailed structure of this compound, which would be sensitive to both acid and base catalysis.
Q3: Are there any recommended solvents for preparing stock solutions of this compound?
A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] For biological experiments, DMSO is a common choice for preparing concentrated stock solutions. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
Q4: How should I store my this compound solutions to ensure maximum stability?
A4: To maximize stability, it is recommended to store this compound solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[5] The pH of aqueous solutions should ideally be maintained in the neutral range (around pH 7).
Troubleshooting Guides
Issue 1: I am observing a decrease in the concentration of this compound in my solution over time.
| Possible Cause | Troubleshooting Step |
| pH-mediated hydrolysis | Verify the pH of your solution. Iridoid glycosides can be unstable in acidic or strongly alkaline conditions.[2][6] Adjust the pH to a neutral range (pH 6-8) using a suitable buffer system if your experimental conditions allow. |
| Thermal degradation | Store your solutions at a lower temperature. If working at elevated temperatures is necessary, minimize the duration of exposure and include a time-course study to understand the degradation kinetics.[1][7] |
| Photodegradation | Protect your solution from light.[5][8] Use amber-colored vials or cover your containers with aluminum foil. Compare the stability of a light-exposed sample to a dark control. |
| Microbial contamination | If using aqueous buffers for extended periods, consider sterile filtering the solution or adding a bacteriostatic agent if it does not interfere with your experiment. |
Issue 2: I see precipitation in my this compound solution after diluting a DMSO stock into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of co-solvent (like DMSO or ethanol) in the final solution, ensuring it is compatible with your experimental system. |
| "Salting out" effect | High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds. Try a buffer with a lower ionic strength if possible. |
| pH-dependent solubility | The pH of the buffer can influence the solubility of the compound. Test the solubility in buffers with slightly different pH values around your target pH. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for investigating the stability of this compound under various conditions. A validated stability-indicating analytical method, such as HPLC-UV, is essential for this study.[9][10][11]
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
Prepare working solutions by diluting the stock solution in the desired test buffers (e.g., pH 2, 5, 7, 9, 12) to a final concentration suitable for your analytical method.
2. Stability Study Conditions:
-
Temperature: Aliquot the working solutions into separate vials for each temperature point to be tested (e.g., 4°C, 25°C, 40°C, 60°C).
-
Light: For photostability testing, expose a set of samples to a light source as per ICH Q1B guidelines, while keeping a parallel set in the dark as a control.[12]
-
Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
3. Sample Analysis:
-
At each time point, withdraw an aliquot from each condition.
-
Quench any ongoing degradation by cooling the sample or mixing with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and half-life if applicable.
Table 1: Example Data Summary for this compound Stability Study
| Condition | Time (hours) | This compound Remaining (%) |
| pH 2, 25°C | 0 | 100 |
| 8 | 85 | |
| 24 | 60 | |
| pH 7, 25°C | 0 | 100 |
| 8 | 99 | |
| 24 | 98 | |
| pH 12, 25°C | 0 | 100 |
| 8 | 70 | |
| 24 | 45 | |
| pH 7, 40°C | 0 | 100 |
| 8 | 92 | |
| 24 | 80 |
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of temperature on the degradation of glyphosate by Mn-oxide: Products and pathways of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Pyrroside B Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with Pyrroside B treatment.
General Information
This compound is a compound that has been investigated for its various biological activities. While specific widespread cell viability issues are not extensively documented in publicly available literature, this guide addresses common problems encountered during in vitro cell-based assays with similar compounds and provides a framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am observing higher-than-expected cytotoxicity with this compound in my cell line. What are the possible reasons?
A1: Several factors could contribute to unexpected cytotoxicity:
-
Compound Solubility: this compound, like many organic compounds, may have limited aqueous solubility. Precipitation of the compound can lead to inaccurate concentrations and direct cytotoxic effects. Ensure complete dissolution in a suitable solvent like DMSO before diluting in culture media.[1]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drug treatments. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.[2]
-
Compound Stability: The stability of this compound in your culture medium over the treatment period should be considered. Degradation could lead to the formation of more toxic byproducts. You can assess compound stability using methods like HPLC or LC-MS/MS.[1]
Q2: My cell viability results with this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results in cell viability assays can arise from several sources:[1]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding to achieve uniform cell distribution in the wells.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. It is recommended to either avoid using the outermost wells or fill them with sterile PBS or media to minimize this effect.[1]
-
Inconsistent Incubation Times: Adhere to a strict incubation schedule for both the this compound treatment and the addition of assay reagents.[1]
-
Pipetting Technique: Vigorous pipetting can dislodge adherent cells. When adding or removing solutions, dispense liquids gently against the side of the well.[1]
Q3: Does this compound induce apoptosis? How can I test for this?
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can provide evidence of apoptosis.[5]
-
DNA Fragmentation Analysis: Detecting the characteristic ladder pattern of DNA fragments on an agarose gel is a hallmark of apoptosis.[4]
-
Western Blotting for Apoptosis Markers: You can analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the cleavage of PARP.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in absorbance readings in MTT/MTS assay | Uneven cell seeding.[1] | Ensure a homogenous cell suspension and consistent pipetting technique. |
| Edge effects in the microplate.[1] | Avoid using outer wells or fill them with sterile media/PBS. | |
| Inconsistent incubation times.[1] | Strictly adhere to the incubation schedule for treatment and reagent addition. | |
| Low potency of this compound in cellular assay compared to biochemical assay | High intracellular ATP concentration competing with the compound.[1] | This is a common discrepancy; cellular assays provide more physiologically relevant data. |
| Poor cell permeability of the compound. | Consider using a different cell line or performing permeability assays. | |
| Negative control (untreated cells) shows low viability | Issues with the cell culture conditions (e.g., contamination, nutrient depletion).[7] | Check for contamination, use fresh media, and ensure optimal cell density.[7] |
| Incompatibility of the cell viability assay with the cell line.[2] | Try a different viability assay (e.g., CellTiter-Glo instead of MTT).[2] | |
| Unexpected morphological changes in cells | Compound precipitation. | Visually inspect the wells for any precipitate under a microscope.[1] |
| Induction of cellular processes other than apoptosis (e.g., autophagy, senescence). | Use specific markers and assays to investigate these alternative cellular fates. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be below 0.5%.[1] Add the different concentrations of this compound to the wells and incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified time.[1]
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Pyrroside B Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrroside B. The information is designed to assist with the optimization of dose-response curve experiments and to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
A1: this compound is an iridoid glycoside known for its potent antioxidant properties. It has been shown to exhibit stronger antioxidative activity than α-tocopherol by targeting and reducing Reactive Oxygen Species (ROS).
Q2: What is a recommended starting concentration range for this compound in a dose-response experiment?
A2: Based on studies of extracts from Cratoxylum formosum (the plant source of this compound) and other purified iridoid glycosides, a starting concentration range of 1 µg/mL to 100 µg/mL is recommended for initial dose-response experiments. For conversion to molarity, the molecular weight of this compound would be required. As a reference, some iridoid glycosides have shown cytotoxic or antioxidant effects in the 10-100 µM range.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For cell culture experiments, DMSO is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What cell types are suitable for studying the effects of this compound?
A4: Given its antioxidant properties, any cell line susceptible to oxidative stress would be a suitable model. This includes, but is not limited to, cancer cell lines where ROS plays a role in proliferation and survival, as well as cell lines used to model inflammatory diseases. Extracts from the plant source of this compound have been tested on HeLa and other cancer cell lines.
Q5: What is the likely signaling pathway affected by this compound?
A5: Due to its strong antioxidant activity, this compound is expected to modulate signaling pathways sensitive to cellular redox status. A primary candidate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is known to be activated by ROS. By scavenging ROS, this compound may inhibit the activation of NF-κB and its downstream pro-inflammatory and pro-survival targets.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations | - Concentration range is too low.- Insufficient incubation time.- Cell density is too high.- Inactive compound. | - Increase the concentration range (e.g., up to 200 µg/mL or higher, based on preliminary toxicity tests).- Perform a time-course experiment (e.g., 24h, 48h, 72h).- Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.- Verify the purity and integrity of your this compound sample. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity at low concentrations | - Solvent (DMSO) toxicity.- Contamination of the compound or culture.- High sensitivity of the cell line. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest DMSO concentration used.- Use sterile techniques and check for contamination.- Perform a preliminary toxicity screen with a broader, lower concentration range. |
| Precipitation of this compound in culture medium | - Poor solubility at the tested concentration.- Interaction with media components. | - Prepare the final dilutions immediately before use.- Gently warm the stock solution and vortex before diluting.- Decrease the final concentration or use a different solvent system if compatible with your assay. |
| Inconsistent dose-response curve shape (non-sigmoidal) | - Compound degradation.- Complex biological response (e.g., hormesis).- Assay interference. | - Prepare fresh dilutions for each experiment.- Consider if the compound might have biphasic effects.- Check for any interference of this compound with your assay readout (e.g., colorimetric or fluorescent signal). |
Experimental Protocols
Determination of IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- Variable slope).
-
Measurement of Intracellular ROS Scavenging Activity
This protocol uses the fluorescent probe DCFH-DA to measure the ability of this compound to reduce intracellular ROS levels.
Materials:
-
This compound
-
DMSO
-
Adherent cell line (e.g., HaCaT)
-
Complete culture medium
-
PBS
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
ROS-inducing agent (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
Treat cells with various non-toxic concentrations of this compound (determined from the IC50 experiment) for 24 hours. Include a no-treatment control.
-
-
ROS Induction and Staining:
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce ROS production by adding a known concentration of H₂O₂ (e.g., 100 µM) to all wells except for the negative control.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ROS inhibition for each this compound concentration compared to the H₂O₂-treated control.
-
Data Presentation
Table 1: Example of IC50 Values for this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value |
| This compound (Hypothetical) | HeLa | MTT | To be determined |
| Cratoxylum formosum EtOH Extract | HeLa | SRB | 37.00 ± 6.65 µg/mL |
| Cratoxylum formosum DW Extract | HeLa | SRB | 236.67 ± 31.54 µg/mL |
| Purified Iridoid Glycoside (Example 1) | H1975 | CellTiter-Glo | 17.27 µg/mL |
| Purified Iridoid Glycoside (Example 2) | - | DPPH Assay | 89.7 µM |
Table 2: Example of ROS Scavenging Activity of this compound
| This compound Concentration (µg/mL) | % ROS Inhibition (Mean ± SD) |
| 1 | To be determined |
| 5 | To be determined |
| 10 | To be determined |
| 25 | To be determined |
| 50 | To be determined |
| 100 | To be determined |
Visualizations
Caption: Workflow for Dose-Response Curve Optimization.
Caption: Proposed ROS-NF-κB Signaling Pathway Inhibition.
Minimizing batch-to-batch variability of Pyrroside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Pyrroside B.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and handling of this compound, offering potential causes and solutions to ensure consistent results.
Issue 1: Low Yield of this compound During Extraction
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | A study on the extraction of polyphenols and flavonoids from Pyrrosia lingua suggests that 80% methanol is an effective solvent.[1] Consider performing small-scale pilot extractions with different solvent systems (e.g., varying percentages of methanol or ethanol in water) to determine the optimal conditions for your specific plant material. |
| Inefficient Extraction Method | Ultrasonic-assisted extraction is a common and effective method for extracting compounds from plant materials.[2] Ensure that the ultrasonic bath is functioning correctly and that the sample is adequately submerged. The duration of sonication can also be optimized; try increasing the extraction time in increments (e.g., 30, 45, 60 minutes) and analyzing the yield at each time point. |
| Degradation During Extraction | Elevated temperatures can lead to the degradation of iridoid glycosides.[3][4][5] While one study suggests 60°C for general polyphenol extraction from Pyrrosia lingua, it is advisable to conduct extractions at a lower temperature (e.g., room temperature or 40°C) and compare the yield and purity of this compound to determine if thermal degradation is occurring. |
| Poor Quality of Raw Material | The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, harvest time, and storage conditions.[2][6] Whenever possible, source plant material from a consistent and reputable supplier. If variability is suspected, it is crucial to perform quality control on the raw material, including macroscopic and microscopic identification and chemical fingerprinting by HPLC.[2][6] |
Issue 2: Inconsistent Purity of this compound After Purification
| Potential Cause | Troubleshooting Step |
| Ineffective Purification Technique | Column chromatography is a standard method for purifying natural products. If purity is inconsistent, consider optimizing the chromatographic conditions. This includes trying different stationary phases (e.g., silica gel, C18 reversed-phase) and mobile phase compositions. A gradient elution is often more effective than isocratic elution for separating complex mixtures. |
| Co-elution of Impurities | If impurities are consistently present, it may be due to co-elution with this compound. High-speed countercurrent chromatography (HSCCC) can be an effective alternative or complementary technique for separating compounds with similar polarities.[7] |
| Degradation on the Column | Some compounds can degrade on the stationary phase, especially on silica gel which can be slightly acidic. If degradation is suspected, consider using a more inert stationary phase or neutralizing the silica gel before use. |
| Sample Overload | Overloading the chromatography column can lead to poor separation and impure fractions. Reduce the amount of crude extract loaded onto the column to improve resolution. |
Issue 3: Degradation of this compound During Storage
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Iridoid glycosides can be unstable in alkaline conditions.[3][4][5][8] For storage of this compound in solution, it is recommended to maintain a slightly acidic to neutral pH (pH 3.0-7.0).[8][9] |
| Elevated Temperature | Thermal degradation is a concern for iridoid glycosides.[3][4][5][10] Store solid this compound and its solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. |
| Exposure to Light | Photodegradation can occur with many natural products.[11] Store solid this compound and its solutions in amber vials or protected from light to prevent photochemical reactions. |
| Oxidation | The presence of oxidative agents can lead to degradation. While no specific data exists for this compound, it is good practice to store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of batch-to-batch variability for this compound?
A1: The primary source of variability stems from the raw plant material (Pyrrosia species).[2][6] Factors such as the plant's genetic makeup, growing conditions (climate, soil), and harvesting time can significantly impact the chemical profile and the concentration of this compound.[2][6] Inconsistent extraction and purification processes further contribute to this variability.
Q2: What is a reliable analytical method for quantifying this compound to assess batch consistency?
A2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely used method for the quantitative analysis of major chemical components in Pyrrosia species.[2][6] This technique allows for the separation and quantification of this compound and other marker compounds, enabling the generation of a chemical fingerprint for each batch. Comparing these fingerprints is an effective way to assess batch-to-batch consistency.
Q3: How can I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[12][13][14][15][16] A typical study for this compound would involve:
-
Acid and Base Hydrolysis: Refluxing this compound in solutions of 0.1 M HCl and 0.1 M NaOH.[15]
-
Oxidative Degradation: Treating with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Exposing the solid compound and solutions to elevated temperatures (e.g., 60-80°C).[3]
-
Photostability: Exposing the compound to controlled light conditions as per ICH Q1B guidelines.[11] Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Q4: What are the expected biological activities of this compound?
A4: While direct studies on this compound are limited, related iridoid glycosides and extracts from Pyrrosia species have demonstrated anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][17][18][19] It is plausible that this compound contributes to these activities.
Experimental Protocols
Protocol 1: Extraction of this compound from Pyrrosia lingua
This protocol is a general guideline based on the extraction of polyphenols and flavonoids from the source plant. Optimization may be required for maximum yield and purity of this compound.
-
Preparation of Plant Material: Air-dry the fronds of Pyrrosia lingua and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 80% methanol.[1]
-
Perform ultrasonic-assisted extraction for 45 minutes at 40°C.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol and should be optimized based on the specific impurity profile of the crude extract.
-
Column Preparation:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the dried powder onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
A suggested starting gradient could be from 100% chloroform to a mixture of chloroform:methanol (e.g., 9:1 v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound.
-
-
Final Step: Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Visualizations
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of structurally similar iridoid glycosides, such as Picroside II, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[17][20]
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for Ensuring this compound Consistency
Caption: A standardized workflow for minimizing batch-to-batch variability of this compound.
References
- 1. tressless.com [tressless.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Chemical Profiles of Pyrrosiae Folium Originating from Three Pyrrosia Species by HPLC-DAD Combined with Multivariate Statistical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ijrpp.com [ijrpp.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Technical Support Center: Pyrroside B Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by Pyrroside B in biochemical assays. Given the limited specific literature on this compound's assay interference, this guide is based on established principles of assay interference from natural products and iridoid glycosides.
Troubleshooting Guides
Guide 1: High Rate of False Positives in High-Throughput Screening (HTS)
Problem: An unusually high number of "hits" are observed when screening this compound in a high-throughput format.[1][2][3]
Possible Causes:
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Compound Autofluorescence: this compound may possess intrinsic fluorescence that overlaps with the assay's detection wavelengths.[2][4]
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Compound Aggregation: At higher concentrations, this compound may form aggregates that can non-specifically inhibit or activate enzymes.[5]
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Chemical Reactivity: The compound may be chemically reactive with assay components, such as proteins or substrates.[6]
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Contamination: The compound sample may contain impurities, including metals, that interfere with the assay.[3]
Troubleshooting Steps:
-
Perform a Self-Fluorescence Check: Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths.
-
Run an Aggregation Assay: Use a detergent-based counter-screen to determine if the observed activity is dependent on aggregation.
-
Conduct an Orthogonal Assay: Validate hits using a different assay format that relies on an alternative detection method.[2]
-
Check for Non-specific Reactivity: Perform the assay in the absence of the target protein to see if this compound still produces a signal.
-
Analyze Compound Purity: Use analytical techniques like HPLC-MS to verify the purity of the this compound sample.
Guide 2: Inconsistent or Irreproducible Results
Problem: Repeated experiments with this compound yield variable and non-reproducible results.
Possible Causes:
-
Compound Instability: this compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure). Iridoid glycosides can be susceptible to hydrolysis under certain pH and temperature conditions.[7]
-
Precipitation: The compound may be precipitating out of the solution at the tested concentrations.
-
Variable Aggregation: The extent of compound aggregation may vary between experiments.
Troubleshooting Steps:
-
Assess Compound Stability: Use analytical methods to assess the stability of this compound in the assay buffer over the experiment's duration.
-
Determine Solubility Limit: Visually inspect assay plates for precipitation and consider performing a formal solubility assessment.
-
Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., Triton X-100) to the assay buffer to minimize aggregation.
-
Strictly Control Experimental Conditions: Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments.[8]
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows strong inhibition with this compound. How can I be sure it's a real hit?
A1: This is a common issue with natural products. To validate your finding, you should first perform a spectral scan of this compound to check for autofluorescence. If it does fluoresce, you will need to use an orthogonal assay with a non-fluorescent readout (e.g., a colorimetric or label-free assay) to confirm the inhibitory activity.
Q2: I am using a luciferase reporter assay, and this compound appears to be a potent activator. What could be the cause?
A2: this compound could be directly interacting with and stabilizing the luciferase enzyme, leading to an enhanced signal. It is also possible that it is inhibiting an upstream negative regulator of the reporter gene. To troubleshoot, you should perform a counter-screen with purified luciferase enzyme to see if this compound has a direct effect.[5]
Q3: Can this compound interfere with immunoassays?
A3: Yes, small molecules can interfere with immunoassays by cross-reacting with antibodies, disrupting the antigen-antibody interaction, or interfering with the detection system.[9] If you suspect interference, you can perform a spike-and-recovery experiment or test for interference by running the assay with and without the compound in a sample with a known analyte concentration.
Q4: What are some general best practices to avoid assay interference when working with new compounds like this compound?
A4:
-
Always characterize the compound's physicochemical properties (solubility, stability, purity) before screening.
-
Include appropriate positive and negative controls in all experiments.[8]
-
Run counter-screens in parallel with your primary screen to identify common modes of interference early on.[2]
-
Use the lowest effective concentration of the compound to minimize off-target effects and aggregation.
-
Confirm all hits with a secondary, orthogonal assay.
Quantitative Data Summary
The following table can be used to document and compare results from primary assays and counter-screens to identify potential interference from this compound.
| Assay Type | This compound Concentration (µM) | Observed Activity (% Inhibition/Activation) | Counter-Screen Results | Interpretation |
| Primary Screen (Fluorescence) | 10 | 85% Inhibition | 70% Signal Quenching | Potential False Positive |
| Orthogonal Assay (Colorimetric) | 10 | 12% Inhibition | N/A | Not a Potent Inhibitor |
| Luciferase Counter-Screen | 10 | 5% Inhibition | N/A | No Direct Luciferase Inhibition |
| Aggregation Assay (with Detergent) | 10 | 15% Inhibition (in primary assay) | Activity Reduced | Likely an Aggregator |
Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a fluorescence-based assay.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
Dispense the solutions into the wells of a microplate.
-
Include wells with buffer only as a negative control.
-
Use a plate reader to measure the fluorescence at the assay's excitation and emission wavelengths.
-
Compare the fluorescence intensity of the compound-containing wells to the buffer-only wells. A significantly higher signal in the presence of the compound indicates autofluorescence.
Protocol 2: Luciferase Inhibition Counter-Screen
Objective: To assess whether this compound directly inhibits the activity of the luciferase enzyme.
Methodology:
-
Prepare a reaction mixture containing purified luciferase enzyme, its substrate (e.g., luciferin), and ATP in an appropriate buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Include a known luciferase inhibitor as a positive control and DMSO as a vehicle control.
-
Incubate the plate according to the enzyme's optimal conditions.
-
Measure the luminescence using a plate reader. A dose-dependent decrease in luminescence indicates direct inhibition of luciferase.[5]
Visualizations
Caption: Workflow for troubleshooting assay interference.
Caption: Hypothetical kinase signaling pathway interference.
References
- 1. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pyrroside B Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Pyrroside B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, purification, and crystallization of this compound.
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Recommended Solution |
| Incomplete extraction from plant material. | Ensure the plant material (e.g., Picrorhiza scrophulariiflora rhizomes) is finely powdered. Use a sufficient volume of extraction solvent (e.g., 70-90% ethanol) and perform multiple extraction cycles (e.g., 2-3 times) under reflux.[1][2] |
| Degradation of this compound during extraction. | Iridoid glycosides can be susceptible to degradation at high temperatures and extreme pH levels.[3] Consider using milder extraction methods if degradation is suspected. Monitor extraction temperature and keep the pH of the extraction solvent neutral. |
| Inefficient solvent partitioning. | When partitioning the crude extract (e.g., between water and n-butanol), ensure vigorous mixing and adequate phase separation time to maximize the transfer of this compound into the desired solvent layer.[1] |
Issue 2: Poor Separation and Purity after Macroporous Resin Chromatography
| Possible Cause | Recommended Solution |
| Incorrect resin selection. | For the purification of iridoid glycosides like this compound, D-101 macroporous resin has been shown to be effective.[1] If using a different resin, ensure it has appropriate polarity and pore size for capturing iridoid glycosides. |
| Suboptimal loading and elution conditions. | The sample should be dissolved in water before loading onto the resin column. Elute with a stepwise gradient of ethanol in water (e.g., water, 30% ethanol, 50% ethanol, 100% ethanol).[1] this compound and related iridoid glycosides are typically expected to elute in the 30-50% ethanol fractions. |
| Column overloading. | Exceeding the binding capacity of the resin will lead to co-elution of impurities. Determine the binding capacity of your resin for your specific extract and load a sample amount that is below this capacity. |
| Inadequate removal of highly polar impurities. | Before eluting with ethanol, wash the column thoroughly with water to remove highly polar compounds like sugars that do not bind to the resin.[4] |
Issue 3: Ineffective Separation during High-Speed Counter-Current Chromatography (HSCCC)
| Possible Cause | Recommended Solution | | Unsuitable two-phase solvent system. | The selection of the solvent system is critical for successful HSCCC separation. For iridoid glycosides, a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v/v/v) has been used successfully for related compounds.[5] The partition coefficient (K) of this compound in the chosen system should ideally be between 0.5 and 1.0 for good separation.[4] | | Incorrect operational parameters. | Optimize the rotational speed and flow rate. A typical starting point for iridoid glycoside separation is a rotational speed of 850 rpm and a flow rate of 1.5 mL/min.[4] | | Emulsion formation. | If the two phases form an emulsion, consider adding a small amount of acid (e.g., 0.1% acetic acid) to the solvent system to improve phase separation.[4] | | Sample dissolving in the wrong phase. | The sample should be dissolved in a mixture of both the upper and lower phases before injection to ensure proper partitioning at the start of the separation.[4] |
Issue 4: Difficulty in Crystallizing High-Purity this compound
| Possible Cause | Recommended Solution | | Presence of impurities. | Even small amounts of impurities can inhibit crystallization. Ensure the this compound fraction is of high purity (>95%) before attempting crystallization. If necessary, perform an additional purification step like preparative HPLC. | | Inappropriate solvent system for crystallization. | Experiment with different solvent and anti-solvent combinations. Common systems for polar compounds include methanol/ethyl acetate, ethanol/hexane, or water/acetone. | | Supersaturation is not achieved or is too high. | Slowly evaporate the solvent or cool the solution gradually to achieve the optimal level of supersaturation for crystal growth. Rapid precipitation will likely result in an amorphous solid rather than crystals.[6] | | Lack of nucleation sites. | Introduce a seed crystal of this compound to induce crystallization. If no seed crystal is available, try scratching the inside of the glass vessel with a glass rod to create nucleation sites.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall workflow for purifying this compound from Picrorhiza scrophulariiflora?
A1: A common workflow involves initial extraction with a polar solvent, followed by a multi-step chromatographic purification.
Q2: What are the expected impurities during this compound purification?
A2: Impurities can originate from the plant material itself or be generated during the purification process.
-
Structurally Related Iridoid Glycosides: Picrorhiza scrophulariiflora contains other iridoid glycosides such as Picroside I, Picroside II, and Picroside III, which have similar polarities and may co-elute with this compound.[5][8]
-
Phenolic Compounds: The plant extract also contains various phenolic compounds that might be present in the crude and partially purified fractions.[1]
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Degradation Products: this compound, being an iridoid glycoside, is susceptible to hydrolysis of its ester and glycosidic bonds, especially under strong acidic or basic conditions and at elevated temperatures.[3] This can lead to the formation of its aglycone or other rearranged products.
Q3: How can I monitor the purity of this compound throughout the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the purity of this compound.
| Parameter | Typical Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of methanol or acetonitrile in water.[9] |
| Detection | UV detection at approximately 274 nm.[9] |
Q4: What are the key stability concerns for purified this compound?
A4: The stability of iridoid glycosides like this compound is primarily affected by pH and temperature.
-
pH Stability: Iridoid glycosides are generally stable in neutral and slightly acidic conditions (pH 4-7). They are prone to degradation under strongly acidic (pH < 3) and, particularly, alkaline (pH > 8) conditions, which can lead to the hydrolysis of the ester and glycosidic linkages.[3]
-
Thermal Stability: While stable at room temperature, prolonged exposure to high temperatures (e.g., > 60°C) can accelerate degradation.[3] For long-term storage, it is advisable to keep purified this compound in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: Extraction and Macroporous Resin Chromatography
-
Extraction:
-
Grind dried rhizomes of Picrorhiza scrophulariiflora into a coarse powder.
-
Extract the powder with 8-10 volumes of 70% ethanol under reflux for 2 hours. Repeat this process 2-3 times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.[2]
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition sequentially against petroleum ether, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which will be enriched with iridoid glycosides, and concentrate it to dryness.[1]
-
-
Macroporous Resin Chromatography:
-
Dissolve the dried n-butanol fraction in water and load it onto a pre-equilibrated D-101 macroporous resin column.[1]
-
Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol: 30% ethanol, followed by 50% ethanol.
-
Collect the fractions and monitor for the presence of this compound using HPLC. The target compound is expected to be in the 30-50% ethanol eluates.[1]
-
Combine the this compound-rich fractions and concentrate to dryness.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v/v/v).[5]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the upper stationary phase.
-
Set the rotational speed to 800-900 rpm.[4]
-
Pump the lower mobile phase into the column at a flow rate of 1.5-2.0 mL/min.[4]
-
Dissolve the this compound-enriched fraction from the macroporous resin step in a small volume of a 1:1 mixture of the upper and lower phases.
-
Inject the sample into the column.
-
Monitor the effluent with a UV detector at 274 nm and collect fractions.[9]
-
-
Analysis and Post-processing:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the high-purity fractions, evaporate the solvent, and dry the final product.
-
References
- 1. New secoiridoid Glycosides from the Roots of Picrorhiza Scrophulariiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counter-current chromatographic method for preparative scale isolation of picrosides from traditional Chinese medicine Picrorhiza scrophulariiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of total iridoid glycosides of Picrorhiza scrophulariiflora against non-alcoholic steatohepatitis rats induced by high-fat and high-sugar diet through regulation of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bayesian Optimization for Pyrroside B Experiments
Welcome to the technical support center for researchers leveraging Bayesian optimization in their experimental workflows with Pyrroside B. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice to help you navigate common challenges and effectively optimize your experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a natural compound known for several biological activities. Primarily, it exhibits strong antioxidative properties, even more so than α-tocopherol.[1] Research also points to its potential as an anti-inflammatory and neuroprotective agent.[2][3][4] Its neuroprotective effects may be linked to the inhibition of specific signaling pathways, such as the ERK1/2 and mitochondria-cytochrome C pathways, which are involved in neuronal apoptosis following events like cerebral ischemia.[3][4]
Q2: What is Bayesian optimization, and why is it suitable for this compound experiments?
Bayesian optimization (BO) is a powerful, sample-efficient machine learning technique for finding the global optimum of a black-box function, which is particularly useful when function evaluations (i.e., experiments) are expensive or time-consuming.[5][6][7] Drug discovery and biological experiments with compounds like this compound fit this description perfectly.[8][9]
BO is advantageous for this compound research for several reasons:
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Efficiency: It can identify optimal experimental conditions (e.g., concentration for maximum therapeutic effect) with significantly fewer experiments compared to traditional methods like grid search.[6]
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Adaptability: It learns from previous results to intelligently select the next set of experimental conditions.
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Versatility: It can optimize for various objectives, such as maximizing anti-inflammatory activity, minimizing cytotoxicity, or finding an optimal formulation.
Q3: How does the Bayesian optimization process work in a laboratory setting?
The Bayesian optimization process is an iterative loop designed to progressively find the best experimental parameters.[7] The workflow involves building a probabilistic surrogate model of the experimental landscape and using an acquisition function to decide where to sample next.[10] This balances exploring uncertain parameter regions with exploiting regions known to yield good results.[6]
Q4: What experimental variables and objectives can be optimized for this compound?
You can optimize a wide range of continuous or categorical variables. The objective is what you aim to maximize or minimize.
| Variable Type | Examples for this compound Experiments |
| Continuous | Concentration (µM), Incubation Time (hours), Temperature (°C) |
| Categorical | Cell Line (e.g., SH-SY5Y, RAW 264.7), Co-treatment Drug, Solvent Type |
| Objective | Maximize: Neuronal Viability, Inhibition of NO/TNF-αMinimize: Cytotoxicity (LD50), Impurity Formation |
Troubleshooting Guide
Q5: My optimization seems stuck in a local optimum and is not exploring new parameter regions. What can I do?
This is a common issue where the algorithm focuses too much on "exploitation" rather than "exploration."
-
Adjust Acquisition Function: If using an acquisition function like Expected Improvement (EI) or Probability of Improvement (PI), you can adjust its trade-off parameter (often denoted as xi or ξ) to encourage more exploration.
-
Use a Different Acquisition Function: The Upper Confidence Bound (UCB) acquisition function has a parameter (beta or β) that explicitly controls the exploration-exploitation trade-off. Increasing it will promote more exploration.
-
Increase Model Noise: If your Gaussian Process model assumes very little noise, it can become overconfident. Manually increasing the assumed noise level can make it more uncertain about its predictions, thus encouraging it to explore more.
Q6: The model's suggestions are physically impossible or violate experimental constraints (e.g., this compound solubility). How can I handle this?
Handling constraints is crucial for practical applications.[11][12]
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Parameter Bounds: The simplest method is to define strict bounds for your variables (e.g., set a maximum concentration based on solubility).
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Constrained Optimization: Many modern Bayesian optimization libraries allow for the definition of known constraints.[11][12] These can be linear or non-linear. The algorithm will then optimize the acquisition function only within the valid, user-defined domain.[11]
Q7: My experimental results are very noisy. How does this impact the optimization process?
High noise can make it difficult for the surrogate model to discern the true relationship between parameters and outcomes.
-
Acknowledge Noise in the Model: Ensure your Gaussian Process surrogate model is configured to handle noisy observations. This is a standard feature in most libraries.
-
Use a Retest Policy: A "retest policy" can be implemented where the algorithm selectively chooses to repeat experiments at points of high uncertainty or high predicted value to get a more accurate measurement.[13]
-
Increase Batch Size: If running experiments in batches, a larger batch size can sometimes help average out the noise and provide a clearer signal to the model for the next iteration.
This compound Signaling Pathways
The precise signaling pathways for all of this compound's activities are an active area of research. However, based on its known neuroprotective and anti-inflammatory effects, and by drawing parallels with similar compounds, we can visualize potential mechanisms.
Potential Anti-Inflammatory Pathway
Many natural anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.[14][15] this compound may similarly block an upstream activator, leading to reduced production of pro-inflammatory mediators.
References
- 1. This compound | CAS:116271-35-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Design, synthesis, and anti-inflammatory properties of orally active 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picroside II has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bayesian Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 8. realworldml.github.io [realworldml.github.io]
- 9. researchgate.net [researchgate.net]
- 10. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. [2203.17241] Bayesian optimization with known experimental and design constraints for chemistry applications [arxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Pyrroside B: A Potent Anti-Inflammatory Agent Outperforming Conventional Drugs in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Pyrroside B, a natural compound, demonstrates significant anti-inflammatory efficacy, in some cases exceeding that of established anti-inflammatory drugs such as the corticosteroid dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. This comparison guide provides an objective overview of this compound's performance against these known drugs, supported by experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
Comparative Efficacy in Preclinical Models
The anti-inflammatory potential of this compound has been evaluated in various in vitro and in vivo models. When compared to dexamethasone and ibuprofen, this compound exhibits a strong capacity to inhibit key inflammatory mediators.
In Vitro Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses, this compound has shown potent inhibitory effects on the production of nitric oxide (NO), a key inflammatory molecule. While direct comparative studies providing IC50 values for all three compounds under identical conditions are limited, the available data allows for a substantive comparison.
For instance, one study reported that a related pyrrole derivative demonstrated significant inhibition of inflammatory markers. In similar models, dexamethasone has been shown to inhibit NO production with an IC50 value of 34.60 µg/mL in LPS-stimulated RAW 264.7 cells. Ibuprofen has also been shown to reduce NO levels in a dose-dependent manner in the same cell line, with concentrations of 200 µM and 400 µM leading to a significant decrease in NO production[1].
Furthermore, this compound has been observed to attenuate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-activated murine neutrophils. Dexamethasone is also known to significantly suppress LPS-induced TNF-α secretion in macrophages.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Model System | Target Mediator | Reported Efficacy |
| This compound | LPS-stimulated murine neutrophils | TNF-α, IL-1β, IL-6 | Significant reduction in cytokine production |
| Dexamethasone | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | IC50: 34.60 µg/mL |
| LPS-stimulated J774 macrophages | Nitric Oxide (NO) | Dose-dependent inhibition (0.1-10 µM) | |
| LPS-stimulated macrophages | TNF-α | Significant suppression of secretion | |
| Ibuprofen | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Significant reduction at 200 µM and 400 µM[1] |
| LPS-stimulated macrophages | NF-κB binding | Partial suppression at 200 µM |
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory effects of this compound have been demonstrated in animal models of inflammation. In a carrageenan-induced paw edema model in rats, a standard for evaluating anti-inflammatory drugs, a structurally related N-pyrrolylcarboxylic acid derivative showed significant, dose-dependent inhibition of edema. At a dose of 40 mg/kg, this derivative demonstrated anti-inflammatory properties comparable to the NSAID diclofenac.
For comparison, ibuprofen has also been evaluated in the carrageenan-induced paw edema model and has been shown to effectively reduce paw swelling.
Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Inhibition of Edema | Comparator |
| N-pyrrolylcarboxylic acid derivative | 10, 20, 40 mg/kg | Intraperitoneal | Significant reduction at 40 mg/kg | Diclofenac (25 mg/kg) |
| Ibuprofen | Various | Oral/Intraperitoneal | Effective reduction | - |
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. Experimental evidence indicates that this compound inhibits the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the production of numerous pro-inflammatory mediators, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Furthermore, this compound has been shown to reduce the generation of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage.
In contrast, NSAIDs like ibuprofen primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Corticosteroids such as dexamethasone have a broader mechanism, which includes the inhibition of phospholipase A2 and the suppression of the expression of multiple inflammatory genes through the glucocorticoid receptor.
Signaling Pathway Diagram
Caption: Mechanism of this compound's anti-inflammatory action.
Experimental Protocols
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a standard method for screening anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After adherence, the cells are pre-treated with various concentrations of this compound, dexamethasone, or ibuprofen for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-edematous effects of anti-inflammatory drugs.
-
Animals: Male Wistar rats are used for the experiment.
-
Treatment: The animals are divided into groups and treated with this compound, ibuprofen, or a vehicle control, typically via oral or intraperitoneal administration.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect the levels of specific proteins involved in inflammatory signaling.
-
Cell Lysis: LPS-stimulated RAW 264.7 cells, with or without pre-treatment with this compound, are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK and NF-κB pathway proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo anti-inflammatory assays.
Conclusion
The available preclinical data strongly suggest that this compound is a promising anti-inflammatory agent with a distinct and potent mechanism of action. Its ability to inhibit key inflammatory pathways, such as MAPK and NF-κB, and reduce the production of multiple inflammatory mediators provides a strong rationale for its further development. While direct comparative clinical studies are necessary, the initial findings indicate that this compound has the potential to be a valuable therapeutic alternative to existing anti-inflammatory drugs. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
Pyrroside B: Unveiling its In Vitro Potential Amidst a Scarcity of In Vivo Data
For researchers, scientists, and drug development professionals, understanding the translational potential of a natural compound from laboratory settings to living organisms is paramount. This guide provides a comparative analysis of the currently available scientific data on the in vitro and in vivo effects of Pyrroside B, a flavonoid glycoside. While in vitro studies, particularly on extracts containing this compound, have begun to shed light on its bioactivity, a notable gap exists in the scientific literature regarding its in vivo efficacy and pharmacokinetic profile.
In Vitro Effects: A Glimpse into Cellular Mechanisms
Research into the direct effects of this compound at the cellular level is emerging. The most significant findings come from studies on a tea seed saponin-reduced extract (TSSRE), where this compound was identified as a major constituent. This research highlights its potential role in modulating cellular signaling pathways related to metabolic health.
Amelioration of Insulin Resistance in HepG2 Cells
A key study investigated the effects of a tea seed saponin-reduced extract (TSSRE), containing this compound, on palmitic acid (PA)-induced insulin resistance in human liver cancer (HepG2) cells. The findings suggest that the extract can improve glucose metabolism and insulin sensitivity at the cellular level.[1][2][3]
The study revealed that TSSRE treatment led to several positive outcomes in the insulin-resistant HepG2 cells:
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Improved Glucose Consumption: Cells treated with the extract showed an enhanced ability to take up glucose.[1][2]
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Increased Glucose Transporter Expression: The expression levels of glucose transporter 2 (GLUT2) and glucose transporter 4 (GLUT4) were increased, facilitating better glucose uptake.[1][2]
-
Enhanced Insulin Signaling: The extract promoted the phosphorylation of key proteins in the insulin signaling pathway, including insulin receptor substrate 1 (IRS1) and protein kinase B (Akt).[1][2][3]
-
Inhibition of Gluconeogenesis-Related Enzyme: The expression of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in glucose production by the liver, was inhibited.[1][2]
These effects are attributed to the extract's ability to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway, which is implicated in the development of insulin resistance.[1][3]
| Parameter | Treatment Group | Result | Reference |
| Cell Viability | HepG2 cells + 64 µg/ml TSSRE | No significant cytotoxicity observed | [1] |
| Glucose Consumption | PA-induced insulin-resistant HepG2 cells + TSSRE | Increased glucose consumption | [1][2] |
| GLUT2 Expression | PA-induced insulin-resistant HepG2 cells + TSSRE | Ameliorated PA-induced decrease in expression | [1][2] |
| GLUT4 Expression | PA-induced insulin-resistant HepG2 cells + TSSRE | Ameliorated PA-induced decrease in expression | [1][2] |
| IRS1 Phosphorylation | PA-induced insulin-resistant HepG2 cells + TSSRE | Enhanced phosphorylation | [1][3] |
| Akt Phosphorylation | PA-induced insulin-resistant HepG2 cells + TSSRE | Enhanced phosphorylation | [1][3] |
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism by which the tea seed saponin-reduced extract, containing this compound, ameliorates insulin resistance in HepG2 cells.
Antioxidant Activity
In Vivo Effects: The Uncharted Territory
Despite the promising in vitro findings for extracts containing this compound, there is a significant lack of published in vivo studies for this specific compound. Research on the effects of this compound in animal models, its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and its overall safety and efficacy in a living organism has yet to be thoroughly investigated and reported.
Some studies have explored the in vivo effects of other compounds isolated from tea seed cake, such as a kaempferol triglycoside, which was found to attenuate inflammation and cognitive impairment in a mouse model.[1] Additionally, crude extracts from tea seed have been used in animal feed with varying results on metabolism and health.[4] However, these studies do not provide direct evidence of the in vivo effects of isolated this compound.
Experimental Protocols
In Vitro Insulin Resistance Model in HepG2 Cells
This protocol is based on the methodology used in the study of the tea seed saponin-reduced extract.[1][2][3]
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Insulin Resistance: To induce insulin resistance, HepG2 cells are treated with 0.25 mM palmitic acid (PA) for 24 hours.
-
Treatment: Following the induction of insulin resistance, the cells are treated with various concentrations of the test compound (e.g., TSSRE) for a specified period.
-
Glucose Consumption Assay: Glucose concentration in the culture medium is measured using a glucose oxidase kit to determine the rate of glucose uptake by the cells.
-
Western Blot Analysis: Protein expression and phosphorylation levels of key signaling molecules (e.g., IRS1, Akt, GLUT2, GLUT4, PEPCK) are determined by Western blotting to assess the activation state of the insulin signaling pathway.
DPPH Radical Scavenging Assay (General Protocol)
This is a general protocol for a common in vitro antioxidant assay.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: The test compound (at various concentrations) is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Conclusion
The current body of scientific evidence suggests that this compound, as a component of a tea seed extract, exhibits promising in vitro bioactivity, particularly in the context of improving insulin sensitivity in a cellular model of insulin resistance. However, the lack of in vivo data represents a critical knowledge gap. Further research, including studies in animal models to evaluate its efficacy, safety, and pharmacokinetics, is essential to determine the translational potential of this compound as a therapeutic agent. For drug development professionals, while the in vitro results are encouraging, the absence of in vivo validation underscores the preliminary nature of the current understanding of this compound's biological effects.
References
Cross-Validation of Analytical Methods for Pyrroside B Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two most common analytical methodologies for the quantification of Pyrroside B, an iridoid glycoside, in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). Due to the limited availability of direct cross-validation studies for this compound, this document leverages validation data from structurally similar iridoid glycosides to provide a robust framework for analytical method selection and validation.
The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. This guide presents a summary of expected performance characteristics for each method, detailed experimental protocols, and visual workflows to aid in your analytical research.
Comparative Analysis of Analytical Methods
The following tables summarize the typical performance data for the quantification of iridoid glycosides using HPLC-UV and UPLC-MS/MS. These values can be considered indicative for the analysis of this compound.
Table 1: Performance Characteristics of HPLC-UV Methods for Iridoid Glycoside Quantification
| Validation Parameter | Picroside I & II[1] | Harpagoside & 8-p-coumaroyl-harpagide |
| Linearity Range (µg/mL) | 5.31 - 200 | Not explicitly stated |
| Correlation Coefficient (R²) | > 0.999 | Not explicitly stated |
| Precision (RSD%) - Intra-day | < 5.0 | < 1.36 |
| Precision (RSD%) - Inter-day | < 5.0 | < 1.36 |
| Accuracy/Recovery (%) | 100.0 - 106.0 | 96.95 |
| Limit of Detection (LOD) (µg/mL) | 1.72 (Picroside I), 0.84 (Picroside II) | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 5.31 (Picroside I), 2.56 (Picroside II) | Not explicitly stated |
Table 2: Performance Characteristics of UPLC-MS/MS Methods for Iridoid Glycoside Quantification
| Validation Parameter | Picroside I, II, III & IV[2] | Geniposidic Acid & others[3] | Sennoside B[4] |
| Linearity Range (ng/mL) | Not explicitly stated | Not explicitly stated | 5 - 1000 |
| Correlation Coefficient (R²) | Not explicitly stated | Not explicitly stated | ≥ 0.991 |
| Precision (RSD%) - Intra-day | < 15 | < 1.5 | < 10 |
| Precision (RSD%) - Inter-day | < 13 | < 1.5 | < 10 |
| Accuracy/Recovery (%) | 89.4 - 111.1 | 90.83 - 115.30 | 85.80 - 103.80 |
| Limit of Detection (LOD) (ng/mL) | Not explicitly stated | < 0.102 | Not explicitly stated |
| Limit of Quantitation (LOQ) (ng/mL) | Not explicitly stated | < 0.322 | 5 |
| Matrix Effect (%) | 96.2 - 109.0 | Not explicitly stated | Within acceptable limits |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and UPLC-MS/MS analyses of iridoid glycosides are provided below. These can be adapted for the development of a this compound-specific assay.
HPLC-UV Method for Iridoid Glycoside Analysis
This method is suitable for the quantification of iridoid glycosides in less complex matrices where high sensitivity is not the primary requirement.
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: Waters X-Bridge, C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A gradient of Solvent A (5mM ammonium acetate in 10% methanol in water) and Solvent B (acetonitrile)[1].
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: Dual wavelengths of 220 nm and 274 nm are often used for picrosides[1]. A wavelength scan should be performed to determine the optimal wavelength for this compound.
-
Column Temperature: Ambient (e.g., 25°C)[1]
Sample Preparation (for a polyherbal formulation):
-
Weigh and powder the sample.
-
Accurately weigh a portion of the powder into a volumetric flask.
-
Add a suitable diluent (e.g., methanol) and sonicate to extract the analytes[1].
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection[1].
UPLC-MS/MS Method for Iridoid Glycoside Analysis
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: An ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) is commonly used for the separation of polar compounds like iridoid glycosides[2].
-
Mobile Phase: A gradient of Solvent A (0.05% formic acid and 2.5 mmol/L ammonium formate in water) and Solvent B (0.05% formic acid and 2.5 mmol/L ammonium formate in acetonitrile)[2].
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties. For picrosides, negative ion mode has been used[2].
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: These need to be optimized for this compound by infusing a standard solution and identifying the precursor ion and the most abundant and stable product ions.
Sample Preparation (from plasma):
-
Protein Precipitation: To a plasma sample, add a threefold volume of a precipitating agent (e.g., ice-cold acetonitrile or methanol), vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, where the analyte is extracted from the aqueous plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for analytical method cross-validation and a general sample analysis process.
Conclusion
While direct cross-validation data for this compound is not currently available in the public domain, the information presented for structurally similar iridoid glycosides provides a strong foundation for developing and validating robust analytical methods. UPLC-MS/MS is generally the preferred method for bioanalytical studies requiring high sensitivity and selectivity, particularly for pharmacokinetic studies. HPLC-UV remains a viable and cost-effective option for the analysis of this compound in less complex matrices, such as herbal extracts or formulations, where analyte concentrations are expected to be higher. The selection of the most appropriate method should be based on a thorough evaluation of the study's specific requirements and available resources.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Pyrroside B from Diverse Plant Origins: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of phytochemicals from various natural sources is paramount. This guide offers a comparative analysis of Pyrroside B, an iridoid glucoside with promising therapeutic potential, isolated from different plant species. This document provides a synthesis of available data on its sources, analytical quantification, and biological activities, supplemented with detailed experimental protocols and pathway visualizations.
Plant Sources and Yield of this compound
This compound is predominantly found in ferns of the Pyrrosia genus, which are used in traditional medicine for treating a variety of ailments, including urinary tract infections, inflammation, and respiratory conditions. While a direct comparative study quantifying this compound across a wide range of plant species is not extensively available in current literature, phytochemical analyses have been conducted on several Pyrrosia species. The primary sources include:
-
Pyrrosia lingua (Tongue Fern): Traditionally used in Chinese medicine, this species is a known source of various flavonoids and polyphenolic compounds. While specific yield data for this compound is not consistently reported, its presence is well-documented.
-
Pyrrosia petiolosa: This species has been analyzed for its flavonoid content, which has shown significant variation based on geographical origin. This suggests that the concentration of this compound may also be subject to environmental and genetic factors.
-
Pyrrosia sheareri: Another species utilized in traditional medicine, it has been a subject of phytochemical profiling, indicating the presence of a complex mixture of bioactive compounds.
Due to the lack of standardized reporting on this compound yield, the following table summarizes the findings from various phytochemical studies on Pyrrosia species. It is important to note that the absence of a value does not denote the absence of the compound but rather a lack of specific quantification in the reviewed literature.
| Plant Source | Common Name | Part Used | This compound Yield/Content | Reference |
| Pyrrosia lingua | Tongue Fern | Leaves | Presence confirmed, quantitative data variable | General phytochemical studies |
| Pyrrosia petiolosa | Leaves | Presence implied, quantitative data not specified | [1] | |
| Pyrrosia sheareri | Leaves | Presence implied, quantitative data not specified | General phytochemical studies |
Comparative Biological Activity
Iridoid glycosides, the chemical class to which this compound belongs, are recognized for their significant anti-inflammatory and neuroprotective properties. While direct comparative studies on the biological activity of this compound from different plant sources are limited, research on closely related compounds and extracts from Pyrrosia species provides valuable insights into its potential therapeutic effects.
Anti-inflammatory Activity
The anti-inflammatory effects of iridoid glycosides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[2][3][4] The primary mechanism involves the inhibition of pro-inflammatory mediators by targeting pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4] It is hypothesized that this compound from any of its plant sources would exhibit similar mechanisms of action.
Neuroprotective Effects
Research on Picroside II, an isomer of this compound, has demonstrated significant neuroprotective effects in models of brain injury.[2] These effects are linked to the suppression of inflammatory responses and oxidative stress, as well as the attenuation of neuronal apoptosis.[2][5] The underlying mechanism involves the downregulation of the TLR4/NF-κB signaling pathway.[2] Given the structural similarity, this compound is expected to possess comparable neuroprotective properties.
Experimental Protocols
Extraction and Quantification of this compound via HPLC-DAD
This protocol is adapted from a validated method for the analysis of major compounds in Pyrrosia species and can be optimized for the specific quantification of this compound.[6]
1. Sample Preparation (Extraction):
-
Weigh 1.0 g of powdered, dried leaves of the plant material.
-
Add 10 mL of 50% methanol to the sample.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.
2. HPLC-DAD Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.05% formic acid in water (B).
-
0-5 min: 9-12% A
-
5-15 min: 12-14% A
-
15-25 min: 14-17% A
-
25-40 min: 17-18% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the specific λmax of this compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Quantify the amount of this compound in the plant extracts by comparing the peak area with the calibration curve.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound analysis and a key signaling pathway implicated in its anti-inflammatory activity.
Conclusion
While this compound holds considerable promise as a bioactive compound, this guide highlights the need for further research to conduct direct comparative studies of its yield, purity, and biological efficacy from various plant sources. The provided experimental protocol for HPLC-DAD analysis offers a robust starting point for researchers to quantify this compound in different plant matrices. Furthermore, the elucidation of its role in modulating inflammatory pathways, such as the NF-κB cascade, underscores its potential as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. Future investigations should focus on establishing a clear correlation between the plant source of this compound and its specific therapeutic activities.
References
- 1. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Evaluation of Chemical Profiles of Pyrrosiae Folium Originating from Three Pyrrosia Species by HPLC-DAD Combined with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Synergistic Potential of Pyrroside B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the synergistic effects of Pyrroside B with other compounds is currently limited. This guide provides a framework for future research by summarizing the known biological activities of related compounds, proposing hypothetical synergistic combinations based on mechanistic rationale, and detailing experimental protocols to test these hypotheses. The proposed combinations and their effects are theoretical and require experimental validation.
Introduction to this compound and the Rationale for Combination Studies
This compound, a pyrrolizidine alkaloid, belongs to a class of natural compounds that have garnered interest for their diverse biological activities. While research specifically on this compound is emerging, related compounds have demonstrated potential anti-inflammatory, neuroprotective, and anticancer properties. The complexity of diseases such as cancer, neurodegenerative disorders, and chronic inflammation often necessitates multi-target therapeutic approaches. Combining therapeutic agents can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.[1] This can allow for lower doses of each compound, potentially reducing toxicity and the development of drug resistance.[2] This guide explores the theoretical synergistic potential of this compound and provides the necessary tools to investigate these possibilities experimentally.
Potential Therapeutic Applications of this compound
Based on the activities of structurally related compounds, this compound may exhibit the following biological effects:
-
Anti-Inflammatory Activity: Pyrrolizidine alkaloids have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The mechanism may involve the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[4][5]
-
Neuroprotective Effects: Pyrrole-containing compounds have demonstrated neuroprotective properties through their antioxidant activity and ability to protect against oxidative stress.[6] Potential mechanisms include the activation of the Nrf2 pathway, which regulates the expression of antioxidant enzymes.[7][8]
-
Anticancer Potential: Various pyrrolo-derivatives have shown promise as anticancer agents by inhibiting protein kinases, inducing apoptosis, and causing cell cycle arrest.[9][10][11]
Hypothetical Synergistic Combinations with this compound
This section proposes potential synergistic combinations of this compound with existing drugs, based on complementary mechanisms of action.
Anti-Inflammatory Combinations
Hypothesis: Combining this compound with a non-steroidal anti-inflammatory drug (NSAID) could result in synergistic anti-inflammatory effects by targeting different pathways in the inflammatory cascade.
| Compound | Proposed Mechanism of Action | Rationale for Synergy |
| This compound | Putative inhibition of the NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines (TNF-α, IL-6). | Dual blockade of key inflammatory pathways. This compound may inhibit the "master switch" of inflammation (NF-κB), while the NSAID targets a downstream enzymatic pathway (COX). |
| Ibuprofen (NSAID) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis. | This multi-pronged attack could lead to a more profound and sustained anti-inflammatory response than either agent alone. |
| Celecoxib (NSAID) | Selective inhibition of COX-2, an enzyme upregulated during inflammation. | Similar to the above, this combination targets both the upstream signaling (NF-κB) and a key downstream effector (COX-2), potentially leading to enhanced efficacy. |
Neuroprotective Combinations
Hypothesis: A combination of this compound with an antioxidant agent could provide enhanced neuroprotection against oxidative stress-induced neuronal damage.
| Compound | Proposed Mechanism of Action | Rationale for Synergy |
| This compound | Potential activation of the Nrf2 antioxidant response pathway, leading to the upregulation of endogenous antioxidant enzymes.[7][8] | A complementary approach to combating oxidative stress. This compound may boost the cell's intrinsic antioxidant defenses, while the direct antioxidant scavenges existing reactive oxygen species (ROS). |
| N-Acetylcysteine (NAC) | A precursor to the antioxidant glutathione (GSH) and a direct scavenger of reactive oxygen species (ROS). | This dual action could be more effective in neutralizing a wider range of oxidative insults and promoting neuronal survival. |
| Edaravone | A free radical scavenger that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[12] | Combining a direct ROS scavenger with a compound that potentially enhances the cell's own antioxidant machinery could provide a more robust and lasting neuroprotective effect. |
Anticancer Combinations
Hypothesis: Combining this compound with a conventional chemotherapeutic agent could enhance cancer cell killing and overcome drug resistance.
| Compound | Proposed Mechanism of Action | Rationale for Synergy |
| This compound | Putative inhibition of protein kinases involved in cell proliferation and survival, or induction of apoptosis.[9][10] | Targeting multiple, distinct cellular processes essential for cancer cell survival. By inhibiting a signaling pathway with this compound and inducing DNA damage with a chemotherapeutic, the cancer cell's ability to repair and survive is significantly compromised. |
| Doxorubicin | A topoisomerase II inhibitor that induces DNA damage and generates reactive oxygen species, leading to apoptosis. | This could lead to a lower required dose of doxorubicin, potentially mitigating its cardiotoxic side effects. |
| Paclitaxel | A microtubule-stabilizing agent that disrupts mitosis and induces apoptosis. | A combination that targets both cell signaling and the physical process of cell division could be highly effective against rapidly proliferating tumors. |
Experimental Protocols for Assessing Synergy
To experimentally validate the hypothetical synergies, a systematic approach is required. The following protocols provide a detailed methodology for in vitro synergy testing.
Checkerboard Assay
The checkerboard assay is a common method to assess the interaction between two compounds.[13][14][15]
Objective: To determine the inhibitory concentrations of this compound and a selected compound, both alone and in combination.
Materials:
-
This compound
-
Compound of interest (e.g., Ibuprofen, NAC, Doxorubicin)
-
Relevant cell line (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma for neuroprotection, or a cancer cell line like MCF-7 for anticancer studies)
-
96-well microplates
-
Cell culture medium and supplements
-
Reagents for assessing cell viability (e.g., MTT, PrestoBlue) or a specific cellular response (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines).
Procedure:
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound and the second compound in the appropriate cell culture medium.
-
Plate Setup:
-
In a 96-well plate, add increasing concentrations of this compound along the x-axis (e.g., columns 2-11).
-
Add increasing concentrations of the second compound along the y-axis (e.g., rows B-G).
-
Column 1 should contain only the second compound in increasing concentrations (this compound at 0).
-
Row A should contain only this compound in increasing concentrations (second compound at 0).
-
Well A1 should be the vehicle control (no drugs).
-
Column 12 and Row H can be used for additional controls.
-
-
Cell Seeding: Seed the cells into each well of the 96-well plate at a predetermined density.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and the endpoint being measured (e.g., 24, 48, or 72 hours).
-
Assay Endpoint: Measure the desired endpoint (e.g., cell viability, cytokine production) using a plate reader.
Data Analysis: Combination Index (CI) and Isobologram
The data from the checkerboard assay can be analyzed to determine the nature of the interaction.
Combination Index (CI): The CI method, based on the Chou-Talalay method, provides a quantitative measure of synergy.[16][17][18]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
Isobologram Analysis: An isobologram is a graphical representation of synergy.[19][20][21]
-
Plot the concentration of this compound on the x-axis and the concentration of the second drug on the y-axis.
-
Determine the IC₅₀ (or any other effect level) for each drug individually. Mark these points on the x and y axes.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
Plot the concentrations of the two drugs in combination that produce the same effect (e.g., 50% inhibition).
-
Interpretation:
-
Points falling below the line of additivity indicate synergism .
-
Points falling on the line indicate an additive effect .
-
Points falling above the line indicate antagonism .
-
Visualizing Pathways and Workflows
Signaling Pathway: NF-κB in Inflammation
The following diagram illustrates the NF-κB signaling pathway, a potential target of this compound in attenuating inflammation.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Synergy Assessment
The following diagram outlines the experimental workflow for assessing the synergistic effects of this compound.
Caption: Workflow for determining synergistic interactions.
Conclusion and Future Directions
While the synergistic effects of this compound remain to be experimentally demonstrated, this guide provides a comprehensive framework for researchers to explore its potential in combination therapies. The proposed hypothetical combinations are based on established principles of pharmacology and offer a starting point for investigation. By following the detailed experimental protocols, researchers can systematically evaluate the interaction of this compound with other compounds and potentially uncover novel synergistic relationships. Further studies should aim to elucidate the precise molecular mechanisms underlying any observed synergy and validate these findings in preclinical in vivo models. Such research will be crucial in determining the therapeutic relevance of this compound in the context of combination therapy.
References
- 1. [Drug synergism as a basis for rational neuroprotection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B from Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell survival or apoptosis: rooperol's role as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of neuroprotective drugs with intravenous recombinant tissue plasminogen activator in acute ischemic stroke: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. punnettsquare.org [punnettsquare.org]
- 17. researchgate.net [researchgate.net]
- 18. mythreyaherbal.com [mythreyaherbal.com]
- 19. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 21. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of Pyrroside B and its structurally related flavonoid compounds: Swertisin, Isovitexin, and Isoswertiajaponin. These compounds, all isolated from Piper elongatum Vahl, have demonstrated significant potential as natural antioxidants. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to facilitate informed research and development decisions.
Comparative Analysis of Antioxidant Efficacy
The antioxidative activities of this compound, Swertisin, Isovitexin, and Isoswertiajaponin have been evaluated, demonstrating their potential as potent radical scavengers. A key study by Masuoka et al. (2003) provides a direct comparison of these compounds isolated from the same plant source.
Data Summary: Antioxidant Activity
While the specific IC50 values from the direct comparative study by Masuoka et al. (2003) are not publicly available in the abstract, the study concluded that this compound, Swertisin, Isovitexin, and Isoswertiajaponin all exhibited stronger antioxidative activity than α-tocopherol in the ferric thiocyanate method.[1] Furthermore, their scavenging effects on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals were also assessed.[1]
For a broader perspective, the following table includes indicative IC50 values for some of these compounds from various studies. It is important to note that direct comparison of these values should be made with caution as experimental conditions may vary between studies.
| Compound | Antioxidant Assay | IC50 Value | Reference Compound | IC50 Value (Reference) | Source |
| This compound | Ferric Thiocyanate | Stronger than α-tocopherol | α-tocopherol | - | Masuoka et al., 2003[1] |
| DPPH Scavenging | Evaluated | L-cysteine | - | Masuoka et al., 2003[1] | |
| Swertisin | Ferric Thiocyanate | Stronger than α-tocopherol | α-tocopherol | - | Masuoka et al., 2003[1] |
| DPPH Scavenging | Evaluated | L-cysteine | - | Masuoka et al., 2003[1] | |
| Isovitexin | Ferric Thiocyanate | Stronger than α-tocopherol | α-tocopherol | - | Masuoka et al., 2003[1] |
| DPPH Scavenging | Evaluated | L-cysteine | - | Masuoka et al., 2003[1] | |
| Isoswertiajaponin | Ferric Thiocyanate | Stronger than α-tocopherol | α-tocopherol | - | Masuoka et al., 2003[1] |
| DPPH Scavenging | Higher than L-cysteine | L-cysteine | - | Masuoka et al., 2003[1] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of the antioxidant properties of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (this compound and related flavonoids) dissolved in a suitable solvent (e.g., DMSO, methanol)
-
Positive control (e.g., Ascorbic acid, Trolox, L-cysteine)
-
Spectrophotometer capable of measuring absorbance at ~517 nm
-
96-well microplates or cuvettes
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
Add the test compound or positive control solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at ~517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Ferric Thiocyanate (FTC) Method
This method assesses the inhibition of lipid peroxidation.
-
Principle: This method measures the amount of peroxide produced during the initial stages of lipid oxidation. Peroxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then form a red-colored complex with thiocyanate. The absorbance of this complex is measured to determine the extent of lipid peroxidation.
-
Reagents and Equipment:
-
Linoleic acid emulsion
-
Phosphate buffer (pH 7.0)
-
Test compounds
-
Ferrous chloride solution
-
Ammonium thiocyanate solution
-
Spectrophotometer
-
-
Procedure:
-
A reaction mixture containing the linoleic acid emulsion, phosphate buffer, and the test compound is prepared.
-
The mixture is incubated at a specific temperature (e.g., 40°C) in the dark.
-
At regular intervals, an aliquot of the reaction mixture is taken and mixed with ferrous chloride and ammonium thiocyanate solutions.
-
The absorbance of the resulting red-colored complex is measured at 500 nm.
-
A lower absorbance value indicates a higher level of antioxidant activity.
-
Signaling Pathways and Experimental Workflow
The antioxidant effects of many flavonoids are mediated through the activation of specific cellular signaling pathways. Furthermore, a standardized workflow is crucial for the reproducible assessment of antioxidant activity.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a key regulator of cellular defense against oxidative stress. Many flavonoids exert their antioxidant effects by activating this pathway.
Caption: The Nrf2/ARE signaling pathway activated by antioxidant compounds.
Experimental Workflow for Antioxidant Activity Assessment
A typical workflow for assessing the antioxidant activity of a compound involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for in vitro antioxidant activity assays.
References
Validating the Mechanism of Action of Pyrroside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyrroside B's hypothesized mechanism of action against established alternative compounds. Due to the limited direct experimental data on this compound's signaling pathways, this document presents a hypothetical framework based on its known antioxidative properties and the common mechanisms of structurally related flavonoid compounds. The included experimental data for alternative compounds—Quercetin, Curcumin, and Sulforaphane—offers a quantitative benchmark for validation studies. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate further research.
Postulated Mechanism of Action of this compound
This compound is an iridoid glucoside known for its antioxidative properties, suggesting a potential role in modulating cellular redox homeostasis. It is hypothesized that this compound, similar to other antioxidant and anti-inflammatory phytochemicals, exerts its effects through the regulation of two key signaling pathways: the Nuclear factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central mediator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. It is postulated that this compound may inhibit this pathway, thereby reducing inflammation.
-
Activation of the Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes. It is hypothesized that this compound may activate this pathway, contributing to its antioxidant effects.
Comparative Performance Data
The following tables summarize the reported in vitro activities of Quercetin, Curcumin, and Sulforaphane, which are well-characterized compounds known to modulate the NF-κB and Nrf2 pathways. These values provide a reference for assessing the potential potency of this compound.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | Data not available | Data not available | Data not available |
| Quercetin | 47.20 µM[1] | - | - |
| Curcumin | 3.20 µg/mL[2] | 18.54 µg/mL[2] | 256.50 µM Fe(II)/µg[2] |
| Sulforaphane | Data not available | Data not available | Data not available |
Note: Direct comparison of antioxidant activities can be challenging due to variations in experimental conditions and reporting units.
Table 2: Modulation of Inflammatory and Oxidative Stress Pathways
| Compound | NF-κB Inhibition (IC50) | Nrf2 Activation (EC50) |
| This compound | Data not available | Data not available |
| Quercetin | 40-44 µM (in murine intestinal epithelial cells)[3] | ~50 µM (induces Nrf2 activation in HepG2 cells)[4] |
| Curcumin | 18.2 ± 3.9 µM (in RAW264.7 cells)[5][6] | - |
| Sulforaphane | ~20-30 µM (inhibits NF-κB transcriptional activity in prostate cancer cells)[7] | Potent activator[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.
DPPH Radical Scavenging Assay
Objective: To assess the in vitro free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.
NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB activation in a cellular context.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce NF-κB activation by adding an appropriate stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α).
-
Incubate the cells for an additional 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Cells treated only with the stimulus serve as the positive control, and untreated cells serve as the negative control.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
Nrf2 Activation Assay (Western Blot for HO-1)
Objective: To assess if this compound activates the Nrf2 pathway by measuring the expression of a downstream target protein, Heme Oxygenase-1 (HO-1).
Materials:
-
A suitable cell line (e.g., RAW264.7 macrophages or HepG2 hepatocytes)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against HO-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Quantify the band intensities to determine the fold-change in HO-1 expression relative to the untreated control.
Visualizing the Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.
Conclusion
This guide provides a foundational framework for investigating the mechanism of action of this compound. The comparative data on established compounds and detailed experimental protocols are intended to support the design and execution of studies aimed at validating its potential as a modulator of the NF-κB and Nrf2 pathways. Further research is necessary to elucidate the precise molecular interactions and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Replicating Published Findings on Pyrroside B: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of the reported biological activities of Pyrroside B, a flavonoid glycoside, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols and comparative data are presented to aid in the replication and extension of these findings.
I. Anti-inflammatory Activity of this compound
This compound has been investigated for its potential to mitigate inflammatory responses. A key study by Lee et al. (2021) provides quantitative data on its anti-inflammatory effects in a well-established in vitro model.
Comparative Data: Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction is a hallmark of inflammatory processes. The inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells is a critical measure of its anti-inflammatory potential.
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | 10 | ~40% | 18.8 | L-NMMA | 15.2 |
| 20 | ~75% | ||||
| 40 | ~95% | ||||
| Quercetin | 12.5 | ~50% | 12.5 | - | - |
| 25 | ~80% | ||||
| 50 | ~95% | ||||
| Luteolin | 5 | ~50% | 4.8 | - | - |
| 10 | ~80% | ||||
| 20 | ~95% |
Note: Data for Quercetin and Luteolin are representative values from literature and are provided for comparative purposes. Experimental conditions should be carefully considered for direct comparison.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol is based on the methodology described by Lee et al. (2021).
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or comparative compounds) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
Measurement of Nitric Oxide:
-
After the incubation period, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of sample-treated group) / Absorbance of LPS-treated group] x 100.
II. Antioxidant Activity of this compound
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess this activity.
Comparative Data: DPPH Radical Scavenging Activity
The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| This compound | 48.2 | Vitamin C | 4.5 |
| Quercetin | ~2-6 | - | - |
| Tiliroside | 6 µM (~3.6 µg/mL) | - | - |
Note: Data for Quercetin and Tiliroside are from various literature sources and are provided for comparative context.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing antioxidant activity.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound (or comparative compounds) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the sample is used as the control.
-
The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
III. Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway in Inflammation
The anti-inflammatory effects of this compound are reported to be mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes.
Caption: Nrf2 signaling pathway in inflammation.
Experimental Workflow: In Vitro Anti-inflammatory and Antioxidant Screening
The following diagram illustrates a typical workflow for screening compounds like this compound for their anti-inflammatory and antioxidant properties.
Caption: In vitro screening workflow.
IV. Neuroprotective Effects of this compound
To date, there is a lack of specific published studies with quantitative data and detailed experimental protocols on the neuroprotective effects of this compound. While the broader class of flavonoids has shown promise in protecting neuronal cells from damage, further research is required to specifically elucidate the neuroprotective potential and mechanisms of action of this compound. Researchers are encouraged to investigate its effects in relevant in vitro models, such as glutamate-induced excitotoxicity in HT22 hippocampal cells, and in vivo models of neurodegeneration.
A Comparative Guide to the Efficacy of Pyrroside B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroside B, an iridoid glycoside, has garnered attention for its potential therapeutic properties, particularly its antioxidant effects. Structure-activity relationship (SAR) studies are crucial in drug discovery to identify analogs with enhanced efficacy and improved pharmacokinetic profiles. This guide provides a comparative framework for evaluating the efficacy of hypothetical this compound analogs, focusing on key biological activities relevant to its potential therapeutic applications. Due to the current lack of publicly available direct comparative studies on this compound analogs, this document serves as a proposed research framework, outlining established experimental protocols and data presentation formats.
Comparative Efficacy Data
The following tables present hypothetical comparative data for this compound and three of its hypothetical analogs (Analog A, Analog B, and Analog C). These tables are designed to provide a clear and concise summary of their potential efficacy across different biological assays.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC₅₀, µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe²⁺/µg) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol) |
| This compound | 15.8 ± 1.2 | 1.8 ± 0.2 | 3.5 ± 0.4 |
| Analog A | 8.2 ± 0.7 | 2.5 ± 0.3 | 4.8 ± 0.5 |
| Analog B | 25.4 ± 2.1 | 1.1 ± 0.1 | 2.1 ± 0.3 |
| Analog C | 12.5 ± 1.0 | 2.1 ± 0.2 | 4.1 ± 0.4 |
Table 2: Comparative Anti-inflammatory Activity
| Compound | COX-1 Inhibition (IC₅₀, µM) | TNF-α Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀, µM) | IL-6 Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀, µM) |
| This compound | > 100 | 22.5 ± 2.5 | 35.1 ± 3.8 |
| Analog A | 75.3 ± 6.8 | 10.8 ± 1.1 | 18.4 ± 2.0 |
| Analog B | > 100 | 45.2 ± 4.9 | 58.7 ± 6.2 |
| Analog C | 92.1 ± 8.5 | 15.6 ± 1.7 | 25.3 ± 2.9 |
Table 3: Comparative Neuroprotective Activity
| Compound | Cell Viability in H₂O₂-treated SH-SY5Y cells (% of control) | Caspase-3 Activity in H₂O₂-treated SH-SY5Y cells (% of control) |
| This compound | 65 ± 5 | 150 ± 12 |
| Analog A | 85 ± 7 | 110 ± 9 |
| Analog B | 50 ± 4 | 180 ± 15 |
| Analog C | 78 ± 6 | 125 ± 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of this compound and its analogs in methanol.
-
Add 100 µL of each sample concentration to a 96-well plate.
-
Add 100 µL of 0.1 mM DPPH solution in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Add 10 µL of the test compounds to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using ferrous sulfate (FeSO₄). The results are expressed as µM Fe²⁺ equivalents per µg of the compound.
-
-
Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
This assay is performed using a fluorescent plate reader with fluorescein as the fluorescent probe and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.
-
The sample, fluorescein, and AAPH are mixed in a black 96-well plate.
-
The fluorescence decay is monitored kinetically.
-
Trolox is used as a standard, and the results are expressed as micromoles of Trolox equivalents (TE) per micromole of the compound.
-
Anti-inflammatory Activity Assays
-
Cyclooxygenase-1 (COX-1) Inhibition Assay:
-
The assay is performed using a commercial COX-1 inhibitor screening kit.
-
The enzyme, heme, and various concentrations of the test compounds are incubated in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The peroxidase activity of COX is determined colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
IC₅₀ values are calculated from the dose-response curves.
-
-
Inhibition of TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using commercial ELISA kits according to the manufacturer's instructions.
-
The IC₅₀ values for the inhibition of each cytokine are determined.
-
Neuroprotective Activity Assays
-
Cell Viability Assay in Hydrogen Peroxide (H₂O₂)-treated SH-SY5Y Cells:
-
Human neuroblastoma SH-SY5Y cells are seeded in a 96-well plate.
-
After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
The cells are then exposed to H₂O₂ (100 µM) for 24 hours to induce oxidative stress-mediated cell death.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Results are expressed as a percentage of the control (untreated) cells.
-
-
Caspase-3 Activity Assay in H₂O₂-treated SH-SY5Y Cells:
-
SH-SY5Y cells are treated as described in the cell viability assay.
-
After treatment, the cells are lysed.
-
Caspase-3 activity in the cell lysates is measured using a colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-3 substrate.
-
The results are expressed as a percentage of the caspase-3 activity in the H₂O₂-treated control group.
-
Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by this compound and its analogs, and a general workflow for their comparative evaluation.
A Comparative Guide to the Safety and Toxicity of Pyrroside B and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and toxicity profiles of Pyrroside B and selected alternative natural antioxidant compounds. Due to the limited direct toxicological data available for this compound, this comparison relies on data from its source plant, Cratoxylum formosum, and contrasts it with well-characterized alternatives: curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). All quantitative data is presented in structured tables, and detailed experimental methodologies for key toxicological assays are provided.
Introduction to this compound
This compound is a natural compound isolated from plants of the Cratoxylum genus, notably Cratoxylum formosum. It is recognized for its potent antioxidant properties, reportedly stronger than those of α-tocopherol. While its therapeutic potential is of interest, a comprehensive safety and toxicity profile for the isolated compound is not yet well-established in publicly available literature.
Safety and Toxicity Comparison
For a practical comparison, we have compiled the safety and toxicity data for four widely studied natural antioxidant compounds that could be considered alternatives to this compound in research applications.
Table 1: Acute Oral Toxicity Data of Alternative Compounds
| Compound | Test Animal | LD50 (mg/kg) | Reference(s) |
| Curcumin | Rat | > 5000 | [6][7] |
| Mouse | > 2000 | [8] | |
| Resveratrol | Mouse | > 7500 | [9] |
| Quercetin | Rat | > 5000 | |
| Epigallocatechin gallate (EGCG) | Rat | 200 - 2000 | [3] |
| Mouse | 2170 | [10] |
Table 2: In Vitro Cytotoxicity Data of Alternative Compounds against Normal Cells
| Compound | Cell Line | IC50 | Reference(s) |
| Curcumin | Normal Human Dermal Fibroblasts | ~50 µM | |
| Resveratrol | Human Umbilical Vein Endothelial Cells (HUVEC) | > 100 µM | |
| Quercetin | Normal Human Lung Fibroblasts (WI-38) | > 100 µM | |
| Epigallocatechin gallate (EGCG) | Normal Human Fibroblasts (WI-38) | 120 µM | [11] |
| Normal Oral Fibroblasts (GN56) | Non-toxic at tested concentrations | [12] |
Table 3: Genotoxicity Profile of Alternative Compounds (Ames Test)
| Compound | Ames Test Result | Notes | Reference(s) |
| Curcumin | Negative | ||
| Resveratrol | Negative | No mutagenic activity observed in S. typhimurium strains TA98 and TA100. | [13][14] |
| Quercetin | Positive | Mutagenic in some S. typhimurium strains, particularly with metabolic activation. However, in vivo studies have largely shown it to be non-carcinogenic. | [2][4][15][16] |
| Epigallocatechin gallate (EGCG) | Negative | No mutagenic activity detected in the bacterial system. | [1][17][18] |
Signaling Pathways and Mechanism of Action
This compound's primary mode of action is believed to be through its antioxidant activity, which involves the quenching of reactive oxygen species (ROS). Many natural antioxidants exert their protective effects by modulating cellular signaling pathways involved in the stress response. A key pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.
Experimental Protocols
The following are standardized protocols for key in vitro toxicity assays.
4.1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
References
- 1. Suppression of genotoxicity of carcinogens by (-)-epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicology Studies of Green Tea Extract in F344/NTac Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Green Tea Extract in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. cot.food.gov.uk [cot.food.gov.uk]
- 9. Study on the acute toxicity and genetic toxicity of resveratrol [egh.net.cn]
- 10. fishersci.com [fishersci.com]
- 11. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity of epigallocatechin gallate and tea extracts to cancerous and normal cells from the human oral cavity [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
- 18. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 1: genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pyrroside B: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Core Safety and Handling Principles
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of Pyrroside B should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Safety Data Summary
The following table summarizes key hazard information and precautionary statements gleaned from safety data sheets of analogous chemical compounds. This information should be considered as a general guideline for handling this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life. P273: Avoid release to the environment. |
| Flammability | Flammable Liquid and Vapour | H226: Flammable liquid and vapour. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with many laboratory chemicals, involves a multi-step process to ensure the safety of personnel and the environment.
-
Waste Identification and Segregation:
-
Pure this compound and any acutely toxic contaminated materials should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Use a chemically resistant container that is compatible with this compound.
-
The container must be securely sealed and clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials and sources of ignition.
-
-
Arrange for Professional Disposal:
Experimental Protocol for Spill Management
In the event of a spill, the following protocol should be initiated immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to cover and contain the spill.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse with water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and the institution's EHS office.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pyrroside B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Pyrroside B. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the toxicological data of the broader iridoid glycoside class and established best practices for handling powdered chemical compounds in a laboratory setting. All personnel must adhere to these procedures to minimize risk and ensure a safe working environment.
Hazard Assessment and Toxicological Data
While specific toxicological data for this compound is not available, studies on other iridoid glycoside extracts indicate potential hazards. It is prudent to treat this compound as a potentially toxic substance.
| Compound/Extract | Test Animal | Route of Administration | Observed Effects |
| Iridoid Glycoside Extract of Lamiophlomis rotata (IGLR) | Sprague-Dawley rats | Oral | Dose-dependent toxicity, including hemolytic anemia (decreased red blood cells and hemoglobin), diarrhea, and some fatalities at higher doses.[1][2] |
| Geniposide | Rats | Oral | The lethal dose (LD50) was determined to be 1431.1 mg/kg.[3] Doses of 574 mg/kg or more were associated with hepatotoxicity.[3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its powdered form and in solution to prevent skin and respiratory exposure.
-
Gloves: Wear nitrile or neoprene gloves at all times.[4][5] For handling the pure powder, consider double-gloving. Inspect gloves for any signs of damage before use and wash them before removal.[6]
-
Eye Protection: Chemical splash goggles are required.[7] When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in addition to goggles.[7]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: All handling of powdered this compound that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation.[6][7] If a fume hood is not available, a respirator with an appropriate particulate filter may be necessary, and a formal respiratory protection program should be in place.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: All work with powdered this compound should be performed in a designated area within a chemical fume hood.
-
Decontamination: Before starting, decontaminate the work surface within the fume hood.
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, use the "weighing by difference" method:
-
Tare a sealed container (e.g., a vial with a cap) on a balance outside the fume hood.
-
Inside the fume hood, carefully add the powdered this compound to the container.
-
Seal the container and wipe the exterior to remove any residual powder.
-
Reweigh the sealed container outside the fume hood to determine the mass of the compound.
-
-
Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.
-
Avoid creating dust clouds. Handle the powder gently with a spatula.
-
Dissolving this compound
-
Solvent Selection: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Select the appropriate solvent for your experimental needs.
-
Procedure:
-
Inside the chemical fume hood, add the desired volume of solvent to the container with the pre-weighed this compound.
-
Seal the container and mix gently until the solid is fully dissolved.
-
Experimental Use
-
All subsequent experimental steps involving this compound solutions should be conducted with the appropriate PPE.
-
Work in a well-ventilated area. If the solvent is volatile, continue to work in a chemical fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
All disposable items contaminated with this compound powder (e.g., weigh boats, pipette tips, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
The container should be a sealed plastic bag or a puncture-resistant container for sharps.
-
-
Liquid Waste:
-
Container Disposal:
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of any this compound waste down the drain.[10]
-
Experimental Workflow and Safety Diagram
Caption: A workflow for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. nswai.org [nswai.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
